(4-(1H-Pyrazol-1-yl)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVMZKCCFLOJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586303 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891270-35-2 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a robust and efficient protocol for the synthesis of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. The synthesis is centered around the widely utilized Chan-Lam coupling reaction, offering a reliable method for the N-arylation of pyrazole. This guide presents detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow to aid in its successful implementation in a laboratory setting.
Overview of the Synthesis Strategy
The synthesis of this compound is achieved through a copper-catalyzed Chan-Lam coupling of pyrazole with a suitable phenylboronic acid derivative. This reaction forms the crucial C-N bond between the pyrazole ring and the phenyl group. The choice of starting material is critical, and a common approach involves the use of a precursor that can be subsequently converted to the boronic acid functionality. A plausible and efficient route employs (4-aminophenyl)boronic acid as the starting aryl partner. The amino group can then be transformed into the desired boronic acid via a Sandmeyer-type reaction.
An alternative, more direct approach, which will be detailed here, involves the Chan-Lam coupling of pyrazole with 4-bromophenylboronic acid, followed by a palladium-catalyzed borylation reaction (e.g., a Miyaura borylation) to replace the bromine atom with a boronic acid group. This two-step sequence offers a clear and controllable pathway to the final product.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 1-(4-bromophenyl)-1H-pyrazole via Chan-Lam Coupling
This procedure is adapted from the general, ligand-free Chan-Lam coupling method described by Vilapara et al. (2019).
Materials:
-
4-Bromophenylboronic acid
-
Pyrazole
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenylboronic acid (1.0 eq) and pyrazole (1.2 eq) in methanol.
-
To this solution, add copper(II) acetate (0.1 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature and open to the air for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-(4-bromophenyl)-1H-pyrazole.
Step 2: Synthesis of this compound via Miyaura Borylation
Materials:
-
1-(4-bromophenyl)-1H-pyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Pentane
Procedure:
-
To a Schlenk flask, add 1-(4-bromophenyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude pinacol ester can be purified by column chromatography or taken to the next step directly.
-
To hydrolyze the pinacol ester, dissolve the crude material in a suitable solvent system (e.g., acetone/water) and add an acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
The aqueous layer is then extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or trituration with a suitable solvent (e.g., pentane or a mixture of ether and pentane) to afford pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Chan-Lam Coupling | 4-Bromophenylboronic acid | 1-(4-bromophenyl)-1H-pyrazole | 75-90 | >95 (after chromatography) |
| 2 | Miyaura Borylation & Hydrolysis | 1-(4-brom |
An In-Depth Technical Guide to (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of novel chemical entities.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ | PubChem[2] |
| Molecular Weight | 187.99 g/mol | PubChem[2] |
| CAS Number | 891270-35-2 | Chem-Impex[1] |
| Appearance | Brown to beige solid or powder | Chem-Impex[1] |
| Boiling Point | 374.1±44.0 °C (Predicted) | ChemicalBook[3] |
| pKa | 8.39±0.17 (Predicted) | ChemicalBook[3] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common approach involves the coupling of a pyrazole moiety with a phenylboronic acid derivative. While a specific, detailed protocol for the title compound is not widely published, a general procedure can be adapted from the synthesis of similar pyrazole-containing boronic acid pinacol esters.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for preparing pyrazole-substituted boronic acids.
Illustrative Experimental Protocol for a Related Compound: Synthesis of Pyrazole-4-boronic acid pinacol ester
The following protocol for the synthesis of a related compound, pyrazole-4-boronic acid pinacol ester, can provide a basis for the synthesis of the title compound. This procedure involves the reaction of 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of a palladium catalyst.[4]
Materials:
-
1-Boc-4-halogenopyrazole (iodine or bromine substituted)
-
Pinacol diboron
-
Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Alkali metal weak acid salt (e.g., potassium acetate)
-
Solvent (e.g., isopropanol, dioxane, toluene, water, or a mixture)
-
Petroleum ether
Procedure:
-
To a reaction vessel, add 1-Boc-4-halogenopyrazole, pinacol diboron, the palladium catalyst, and the alkali metal weak acid salt solution.
-
Heat the reaction mixture to a temperature between 25-110 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Heat the resulting 1-Boc-4-pyrazole pinacol borate to a molten state until no further gas is evolved.
-
Cool the mixture to room temperature and add petroleum ether.
-
Stir the mixture to form a slurry, then filter the solid product.
-
Dry the product to obtain pure pyrazole-4-boronic acid pinacol ester.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The pyrazole moiety can influence the electronic properties and biological activity of the resulting coupled products.
General Suzuki-Miyaura Coupling Workflow
The diagram below outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving a pyrazole-containing boronic acid.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.
Materials:
-
This compound
-
Aryl or vinyl halide (or triflate)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[5]
-
Base (e.g., sodium carbonate [Na₂CO₃] or potassium carbonate [K₂CO₃])[5]
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[5]
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube), combine the pyrazole derivative (0.1 mmol), the boronic acid (1.1 equivalents), the palladium catalyst (5 mol %), and the base (2.5 equivalents).[5]
-
Add the solvent system (e.g., 2 mL of 1,4-dioxane:H₂O 4:1).[5]
-
Purge the reaction mixture with an inert gas (e.g., argon).[5]
-
Heat the reaction mixture to 90 °C and stir for 6 hours.[5]
-
After cooling to room temperature, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by an appropriate method, such as column chromatography.
Significance in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in drug discovery. The pyrazole ring is a common motif in many biologically active compounds, and the boronic acid functional group can participate in various chemical transformations and interactions with biological targets. This compound is particularly noted for its role in the synthesis of anti-malarial agents and its potential in the development of targeted therapies.[3]
Conclusion
This compound is a key intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties and applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Further experimental investigation is warranted to fully characterize its properties and expand its utility in the development of novel therapeutics and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-PYRAZOL-1-YL-PHENYLBORONIC ACID | 891270-35-2 [chemicalbook.com]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. Due to the inherent challenges in the NMR analysis of arylboronic acids, this document outlines best practices for sample preparation and data acquisition, alongside predicted spectral data to facilitate the characterization of this compound.
Introduction: The Challenge of NMR for Arylboronic Acids
Arylboronic acids, including this compound, have a propensity to form cyclic anhydride trimers known as boroxines upon dehydration. This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex or broad NMR spectra, complicating interpretation. Careful sample preparation and selection of appropriate experimental parameters are therefore crucial for obtaining high-quality, interpretable NMR data. The choice of solvent is particularly critical, as it can influence this equilibrium.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | ~ 7.9 - 8.1 | Doublet | ~ 8.0 |
| H-3', H-5' | ~ 7.6 - 7.8 | Doublet | ~ 8.0 |
| H-3 | ~ 7.7 | Doublet | ~ 1.5 |
| H-5 | ~ 8.0 - 8.2 | Doublet | ~ 2.5 |
| H-4 | ~ 6.5 | Triplet | ~ 2.0 |
| B(OH)₂ | Variable (broad) | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~ 130 - 135 (often broad or unobserved) |
| C-2', C-6' | ~ 135 - 137 |
| C-3', C-5' | ~ 118 - 120 |
| C-4' | ~ 140 - 142 |
| C-3 | ~ 141 - 143 |
| C-5 | ~ 127 - 129 |
| C-4 | ~ 107 - 109 |
Note: The carbon atom attached to the boron (C-1') may be difficult to observe due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
To obtain high-resolution NMR spectra of this compound, the following experimental protocol is recommended.
3.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are recommended solvents. DMSO-d₆ can help in observing the exchangeable protons of the boronic acid hydroxyl groups.
-
Concentration: Use a relatively low concentration (e.g., 5-10 mg in 0.5-0.7 mL of solvent) to minimize intermolecular interactions and the formation of boroxine trimers.
-
Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
3.2. ¹H NMR Acquisition
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
3.3. ¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment should be performed.
-
Number of Scans: A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Monomer-trimer equilibrium of arylboronic acids.
Mass Spectrometry of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. This document outlines key molecular properties, expected fragmentation patterns under common ionization techniques, and detailed experimental protocols.
Compound Overview
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a pyrazole ring. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, making them valuable in the development of sensors and therapeutics.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ | [1][3] |
| Molecular Weight | 187.99 g/mol | [1][3] |
| CAS Number | 891270-35-2 | [1] |
| Appearance | Brown to beige solid or powder | [1] |
Mass Spectrometric Analysis: Ionization and Fragmentation
The mass spectrometric analysis of arylboronic acids can be complex due to their propensity to undergo dehydration to form cyclic trimers known as boroxines.[4] Careful selection of ionization methods and analytical conditions is crucial for obtaining reproducible and interpretable mass spectra. Electrospray ionization (ESI) is a commonly employed technique for the analysis of such compounds.
Expected Molecular Ions
Under typical ESI conditions, this compound is expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Adduct formation with solvent molecules or salts may also be observed.
Table 2: Expected Molecular Ions for this compound
| Ion Species | Calculated m/z | Ionization Mode |
| [C₉H₉BN₂O₂ + H]⁺ | 189.08 | Positive |
| [C₉H₉BN₂O₂ - H]⁻ | 187.07 | Negative |
| [C₉H₉BN₂O₂ + Na]⁺ | 211.06 | Positive |
| [C₉H₉BN₂O₂ + K]⁺ | 227.04 | Positive |
Proposed Fragmentation Pathway
Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule [M+H]⁺ is expected to undergo a series of fragmentation steps. The initial loss of water (H₂O) from the boronic acid moiety is a common fragmentation pathway for arylboronic acids. Subsequent fragmentation may involve the pyrazole ring and the phenyl linker.
The pyrazole ring itself can undergo characteristic fragmentation, including the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[5][6] The phenylboronic acid portion can fragment to produce ions such as BO⁻ and BO₂⁻ in negative ion mode.[7]
Below is a DOT script representation of the proposed fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocols
The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation used.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
An LC-MS method can provide separation from impurities and aid in the characterization of the target compound.
Table 3: Suggested LC-MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Mass Range | m/z 50-500 |
Direct Infusion Mass Spectrometry
For rapid analysis, direct infusion into the mass spectrometer can be performed.
-
Prepare the sample as described in section 3.1.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in both positive and negative ion modes.
Below is a DOT script visualizing the general experimental workflow for LC-MS analysis.
Caption: General experimental workflow for LC-MS analysis.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in known biological signaling pathways, its derivatives are often designed to interact with specific biological targets. The boronic acid moiety, for example, is a key pharmacophore in proteasome inhibitors like bortezomib. The pyrazole scaffold is also prevalent in many kinase inhibitors. The logical relationship for its application in drug discovery often follows the path of synthesis, screening, and optimization.
Below is a DOT script illustrating this logical relationship in a drug discovery context.
Caption: Logical workflow for the application of the core structure in drug discovery.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided protocols and proposed fragmentation pathways serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. Further experimental work is warranted to confirm the detailed fragmentation behavior of this compound under various mass spectrometric conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-PYRAZOL-1-YL-PHENYLBORONIC ACID | 891270-35-2 [chemicalbook.com]
- 3. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile organic compound recognized for its utility in medicinal chemistry and organic synthesis. As a boronic acid derivative, it plays a significant role as a building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development for creating complex organic molecules. This technical guide provides a summary of its known properties and applications. However, a detailed analysis of its crystal structure and specific biological signaling pathways is currently limited by the lack of publicly available experimental data.
Chemical and Physical Properties
This compound is a brown to beige solid or powder. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ | PubChem[1], Chem-Impex[2] |
| Molecular Weight | 187.99 g/mol | PubChem[1], Chem-Impex[2] |
| CAS Number | 891270-35-2 | Chem-Impex[2], Allbio pharm Co., Ltd[3] |
| Appearance | Brown to beige solid or powder | Chem-Impex[2] |
| Purity | ≥ 95% (NMR) | Chem-Impex[2] |
| Storage Conditions | 0-8°C | Chem-Impex[2] |
Applications in Organic Synthesis and Medicinal Chemistry
This boronic acid derivative is a valuable reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] Its unique structure allows for the synthesis of a wide array of more complex molecules, making it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4]
Key application areas include:
-
Drug Development: It serves as a crucial intermediate in synthesizing pharmaceutical agents, including targeted therapies for cancer.[2][4]
-
Chemical Sensors: The compound is used in the creation of chemical sensors for detecting specific ions or molecules.[2]
-
Organic Synthesis: It is a versatile building block for creating complex organic molecules.[2]
-
Bioconjugation: It is utilized in processes that link biomolecules for diagnostic and therapeutic purposes.[2]
Biological Activity of Pyrazole Derivatives
While specific signaling pathways for this compound are not detailed in the available literature, the broader class of pyrazole-containing compounds is known for a wide range of biological activities. These activities include anti-inflammatory, antibacterial, antifungal, and anticancer properties.[5][6] For instance, some pyrazole derivatives have shown potent activity against leukemia and renal cancer cell lines.[6]
Synthesis and Experimental Protocols
A logical workflow for the synthesis and characterization of such a compound would follow the general scheme below.
Caption: General workflow for synthesis, characterization, and evaluation.
Crystal Structure
A definitive crystal structure of this compound, including unit cell dimensions, space group, and detailed bond lengths and angles, has not been found in the searched literature. To perform a detailed structural analysis, a single-crystal X-ray diffraction experiment would be required.
The logical workflow for determining a crystal structure is outlined below.
Caption: Workflow for crystal structure determination.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. While its role as a synthetic building block is established, a comprehensive understanding of its solid-state structure and specific biological mechanisms awaits further experimental investigation. The workflows presented herein provide a roadmap for future studies to elucidate these properties.
References
- 1. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. allbiopharm.com [allbiopharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jocpr.com [jocpr.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of (4-(1H-Pyrazol-1-yl)phenyl)boronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing general solubility trends for related boronic acid compounds, providing a detailed experimental protocol for determining solubility, and outlining the compound's significant role in synthetic chemistry, particularly in drug development.
Introduction to this compound
This compound is a versatile organic compound widely utilized in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrazole-substituted phenyl ring attached to a boronic acid moiety, makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] This reactivity is crucial for the synthesis of complex organic molecules, including pharmaceuticals for targeted cancer therapies.[2][3][4] The compound is also instrumental in the development of chemical sensors and in bioconjugation processes.[1][3][4]
Compound Properties:
| Property | Value |
| CAS Number | 891270-35-2[1][5] |
| Molecular Formula | C₉H₉BN₂O₂[1][6] |
| Molecular Weight | 187.99 g/mol [1][6] |
| Appearance | Brown to beige solid or powder[1] |
Solubility Profile
Qualitative Solubility Observations:
-
General Trends for Boronic Acids: Phenylboronic acid, a related parent compound, is reported to be soluble in most polar organic solvents, such as diethyl ether and ethanol, but poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[7] Generally, the solubility of boronic acids is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent.[8]
-
Effect of Esterification: The esterification of boronic acids to form boronic esters tends to increase their solubility in organic solvents compared to the parent acids.[9][10][11]
-
Solubility of a Similar Compound: A structurally related compound, [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid, is described as exhibiting excellent solubility in various organic solvents, which suggests that this compound may also have favorable solubility in common organic solvents used in synthesis.[2]
-
Solvent Polarity: For phenylboronic acid, solubility generally increases with the increasing relative permittivity of the solvent, with exceptions.[11] It shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[10][11]
Given the lack of specific data, experimental determination of solubility for this compound in solvents relevant to a specific application is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of boronic acids in organic solvents, adapted from the dynamic (polythermal) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[8][9][10]
3.1. Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (optional, for precise detection of dissolution)
3.2. Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).
-
Monitor the solution for the disappearance of the last solid particles. This can be done visually or with a luminance probe/turbidity sensor for higher accuracy.[8][9][10]
-
The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronic acid in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.
-
The resulting graph represents the solubility curve, providing the equilibrium solubility of this compound in the chosen solvent over a range of temperatures.
-
Key Applications and Workflows
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly for developing targeted therapies.[1][2] Its primary application is in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Coupling Workflow:
This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. The general workflow is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Development Workflow:
The synthesis of novel compounds using this compound is an early and critical step in the drug discovery pipeline.
Caption: Role of synthesis in the drug discovery and development pipeline.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. While specific quantitative data on its solubility in a wide range of organic solvents is sparse, established methodologies can be employed for its determination. The qualitative solubility characteristics of related boronic acids suggest that it is likely soluble in polar organic solvents. Its critical role as a building block in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of novel compounds for drug discovery and materials science. Researchers are encouraged to perform solubility testing in their specific solvent systems to ensure optimal reaction and purification conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Thermal Stability of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
Introduction
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its thermal stability is a critical parameter for its storage, handling, and application in chemical synthesis, particularly in processes requiring elevated temperatures. This guide offers an in-depth overview of the principles and experimental protocols necessary to evaluate the thermal stability of this compound, aimed at researchers, scientists, and professionals in drug development.
General Thermal Behavior of Arylboronic Acids
Arylboronic acids are known to undergo several thermal transitions. Upon heating, they can melt, and at higher temperatures, they can dehydrate to form cyclic anhydrides known as boroxines. Further heating leads to decomposition. The temperatures at which these events occur are indicative of the compound's thermal stability. For instance, a related compound, 4-methoxyphenylboronic acid, has a reported melting point of 204-206 °C. While no specific decomposition temperature is publicly available for this compound, it is expected to exhibit similar behavior.
Experimental Protocols for Thermal Analysis
To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is used to determine the temperature at which the material begins to decompose.
Experimental Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A common setup is the Setaram Sensys Evo TG/DSC instrument or a similar device.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen (99.999%), at a constant flow rate (e.g., 20-50 mL/min) for a period before and during the experiment to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature, for instance, 600 °C, to ensure complete decomposition.
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and glass transitions.
Experimental Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan hermetically. An empty sealed pan is used as the reference.
-
Atmosphere: Maintain a constant flow of an inert gas, such as nitrogen, through the DSC cell during the experiment.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, for example, 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the expected melting point but below the decomposition temperature determined by TGA.
-
Cool the sample at a controlled rate back to the starting temperature.
-
A second heating cycle is often performed to observe any changes in the material's thermal properties after the initial heating and cooling.
-
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Parameter | Method | Value | Notes |
| Melting Point (Tm) | DSC | Data not available | The peak temperature of the endothermic event. |
| Enthalpy of Fusion (ΔHf) | DSC | Data not available | The area under the melting peak. |
| Onset of Decomposition (Tonset) | TGA | Data not available | The temperature at which significant mass loss begins. |
| Temperature at 5% Mass Loss (Td5) | TGA | Data not available | A common metric for thermal stability. |
Visualization of Experimental Workflows
5.1. Thermogravimetric Analysis (TGA) Workflow
5.2. Differential Scanning Calorimetry (DSC) Workflow
Conclusion
The thermal stability of this compound is a fundamental property that influences its utility in various applications. While specific data is not currently available, the methodologies of TGA and DSC provide a robust framework for its determination. The protocols and workflows detailed in this guide offer a clear path for researchers to conduct these analyses, ensuring the safe and effective use of this important chemical compound. The data generated from such studies will be invaluable for optimizing reaction conditions, ensuring product quality, and establishing appropriate storage and handling procedures.
References
An In-depth Technical Guide to the Purity Assessment of Commercial (4-(1H)-Pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile building block in modern organic synthesis, playing a crucial role in the development of novel pharmaceuticals and functional materials. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent for constructing complex molecular architectures. Given its significance, particularly in drug discovery where purity is paramount, a thorough understanding of its quality and the methodologies for its assessment is essential.
This technical guide provides a comprehensive overview of the purity assessment of commercial (4-(1H)-Pyrazol-1-yl)phenyl)boronic acid. It details the key analytical techniques, experimental protocols, and potential impurities and degradation pathways to ensure the reliability and reproducibility of research and development outcomes. Commercial suppliers typically offer this reagent with a purity of ≥95%, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Key Analytical Techniques for Purity Determination
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The primary techniques employed are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
-
Quantitative NMR (qNMR): This is a primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known purity, the exact purity of the target compound can be calculated.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to identify and quantify impurities in a sample. Reversed-phase HPLC (RP-HPLC) is the most common mode used for arylboronic acids. It separates compounds based on their hydrophobicity.
-
Mass Spectrometry (MS): Often coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides information about the molecular weight of the compound and its impurities. Fragmentation patterns observed in the mass spectrum can help in the structural elucidation of unknown impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of arylboronic acids and can be adapted for this compound.
Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.
Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-resolution NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery and accurate integration.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Impurity Profiling by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general RP-HPLC method for the separation of this compound from its potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute more hydrophobic compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to the product and any impurity peaks.
-
The relative percentage of each impurity can be estimated based on the peak area percentage, assuming similar response factors. For accurate quantification, reference standards for the impurities would be required.
-
Impurity Identification by LC-MS
This protocol outlines the use of LC-MS to identify potential impurities.
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or ESI-QqQ).
-
LC Conditions: Similar to the RP-HPLC method described above. The use of volatile buffers like ammonium formate or ammonium acetate is preferred for MS compatibility.
-
MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and/or negative ion mode should be tested to determine the optimal conditions for the parent compound and its impurities.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation.
-
Mass Range: Scan a range that covers the expected molecular weights of the parent compound and potential impurities (e.g., m/z 50-1000).
-
Procedure:
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Analyze the mass spectra of the peaks observed in the chromatogram.
-
The molecular weights of the impurities can be determined from their mass-to-charge ratios (m/z).
-
Tandem MS (MS/MS) can be performed on the impurity peaks to obtain fragmentation patterns, which can aid in their structural elucidation.
-
Data Presentation
Quantitative data from the analysis of commercial this compound should be summarized for clarity and comparison.
Table 1: Representative Purity Data of Commercial this compound
| Supplier | Lot Number | Stated Purity | Analytical Method | Observed Purity (qNMR) | Key Impurities Detected (HPLC) |
| A | A123 | ≥95% | NMR | 96.2% | Impurity 1 (0.8%), Impurity 2 (0.5%) |
| B | B456 | >95% | NMR | 97.5% | Impurity 1 (0.3%), Impurity 3 (0.2%) |
| C | C789 | ≥97% | HPLC | 98.1% | Impurity 2 (0.4%) |
Note: This table is illustrative. Actual data will vary between suppliers and batches.
Potential Impurities and Degradation Pathways
Understanding potential impurities is critical for a thorough purity assessment. These can arise from the synthetic route or degradation of the final product.
Synthesis-Related Impurities
The synthesis of this compound typically involves a Suzuki-Miyaura or similar cross-coupling reaction. Potential impurities could include:
-
Starting materials: Unreacted 1H-pyrazole or 4-bromophenylboronic acid (or its ester).
-
Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid starting material.
-
Byproducts from side reactions: Depending on the specific reaction conditions, other related substances may be formed.
Degradation Products
Arylboronic acids are susceptible to degradation, particularly through protodeboronation and oxidation.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. In this case, it would lead to the formation of 1-phenyl-1H-pyrazole. This process can be influenced by factors such as pH and temperature.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of the corresponding phenol, 4-(1H-pyrazol-1-yl)phenol.
-
Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is often observed in the solid state and can be in equilibrium with the monomeric form in solution.
Visualization of Workflows and Pathways
Graphical representations of the analytical workflow and potential degradation pathways can aid in understanding the processes involved.
Caption: Analytical workflow for purity assessment.
Caption: Potential degradation pathways.
Conclusion
The purity assessment of commercial this compound requires a combination of robust analytical techniques. qNMR provides an accurate measure of absolute purity, while HPLC is essential for profiling impurities. LC-MS is invaluable for the identification of these impurities, which can originate from the synthesis or subsequent degradation. A thorough understanding of these methodologies and potential pitfalls, such as boroxine formation and protodeboronation, is crucial for ensuring the quality and consistency of this important chemical building block in research and development settings. Researchers should consider implementing these analytical strategies to qualify incoming batches of this reagent, thereby enhancing the reliability and success of their scientific endeavors.
References
Core Compound Under Investigation: PF-04447943
An In-depth Technical Guide on the Characterization of a Potent Phosphodiesterase 9A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the characterization data for the compound commonly known as PF-04447943. Initial searches for CAS number 891270-35-2 consistently identify PF-04447943, which is correctly associated with CAS number 1082744-20-4. PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, PF-04447943 elevates cGMP levels, which plays a crucial role in various physiological processes, including neuronal signaling and vascular function. This guide summarizes its physicochemical properties, in vitro and in vivo characterization, and provides insights into its mechanism of action.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1,5-dihydro-6-[(3S,4S)-4-methyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1] |
| CAS Number | 1082744-20-4 | [1] |
| Molecular Formula | C₂₀H₂₅N₇O₂ | [1] |
| Molecular Weight | 395.46 g/mol | |
| Appearance | Off-white solid | |
| Solubility | DMSO: 50 mg/mL, DMF: 25 mg/mL, Ethanol: 12.5 mg/mL | [1] |
| SMILES | N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@@HC)Cc1ncccn1 | |
| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N |
In Vitro Characterization
Phosphodiesterase Inhibition Profile
PF-04447943 demonstrates high potency and selectivity for PDE9A.
| Target | Kᵢ (nM) | IC₅₀ (nM) | Species | Source |
| PDE9A | 2.8 | 12 | Human | [1] |
| PDE9A | 4.5 | - | Rhesus Monkey | |
| PDE9A | 18 | - | Rat | |
| PDE1 | 8600 | >940 | Human | [1] |
| PDE2A3 | 99000 | >940 | Human | [1] |
| PDE3A | 50000 | >940 | Human | [1] |
| PDE4A | 29000 | >940 | Human | [1] |
| PDE5A | 14900 | >940 | Human | [1] |
| PDE6C | 5300 | >940 | Human | [1] |
| PDE7A2 | 75000 | >940 | Human | [1] |
| PDE8A | 50000 | >940 | Human | [1] |
| PDE10 | 51200 | >940 | Human | [1] |
| PDE11 | 80000 | >940 | Human | [1] |
Cellular Activity
In cellular assays, PF-04447943 effectively diminishes cGMP levels stimulated by atrial natriuretic peptide (ANP) in cells expressing PDE9A. It has also been shown to increase neurite outgrowth and the density of synapsin puncta in primary rat hippocampal neurons at a concentration of 0.03 μM.[1]
In Vivo Characterization
Pharmacokinetics
| Species | Dose | Route | Tₘₐₓ (h) | t₁/₂ (h) | Source |
| Rat | ~3 mg/kg | p.o. | 0.3 | 4.9 |
In a Phase Ib study in patients with sickle cell disease, plasma exposure of PF-04447943 was found to be dose-proportional.[2]
Pharmacodynamics & Efficacy
Systemic administration of PF-04447943 leads to target engagement in the central nervous system. It dose-dependently increased cGMP in the cerebrospinal fluid of rats.[3] In rodent models of cognition, PF-04447943 demonstrated significant improvements in memory and synaptic plasticity.[1][3] Specifically, it improved performance in the novel object recognition test in rats and enhanced spatial recognition memory in mice.[1][3]
Mechanism of Action
PF-04447943 exerts its effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP. By blocking this enzyme, PF-04447943 leads to an accumulation of intracellular cGMP, which in turn modulates downstream signaling pathways. In the central nervous system, this elevation of cGMP is linked to enhanced synaptic plasticity and improved cognitive function.
Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.
Experimental Protocols
Phosphodiesterase Activity Assay (General Protocol)
A standard method for assessing PDE inhibition involves a two-step enzymatic assay.
Caption: General workflow for a phosphodiesterase inhibition assay.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a buffer solution (e.g., Tris-HCl), MgCl₂, the specific PDE isozyme, and varying concentrations of the test compound (PF-04447943) or vehicle control.
-
Initiation: The reaction is initiated by the addition of the substrate, cGMP.
-
Incubation: The plate is incubated at 37°C for a defined period, during which the PDE enzyme hydrolyzes cGMP to 5'-GMP.
-
Termination and Detection: The reaction is stopped, and a secondary enzyme, such as alkaline phosphatase, is added. This enzyme converts the 5'-GMP produced into guanosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified using a colorimetric method, such as a malachite green-based assay. The absorbance is read on a plate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for CSF cGMP Measurement (General Protocol)
This technique allows for the sampling of cerebrospinal fluid (CSF) in freely moving animals to measure cGMP levels following drug administration.
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain of an anesthetized rodent, targeting a specific ventricle or cistern. The animal is allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial CSF at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline cGMP level.
-
Drug Administration: PF-04447943 is administered to the animal (e.g., via oral gavage).
-
Post-Dose Collection: Dialysate collection continues for several hours after drug administration.
-
Sample Analysis: The concentration of cGMP in the dialysate samples is determined using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Changes in CSF cGMP levels over time are plotted and analyzed to determine the pharmacodynamic effect of the compound.
Conclusion
PF-04447943 (CAS 1082744-20-4) is a highly potent and selective inhibitor of PDE9A with demonstrated target engagement and efficacy in both in vitro and in vivo models. Its ability to elevate cGMP levels in the central nervous system underpins its pro-cognitive effects. The comprehensive characterization data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PDE9A inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Properties of Pyrazole-Substituted Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-substituted phenylboronic acids represent a burgeoning class of organic compounds with significant potential in medicinal chemistry and materials science. The unique electronic interplay between the electron-rich pyrazole ring and the electron-accepting boronic acid moiety imparts these molecules with tunable properties, making them valuable building blocks for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1] Their structural features also make them attractive scaffolds for the design of targeted therapeutics, notably as kinase inhibitors.[2][3][4] This guide provides an in-depth exploration of the core electronic properties of these compounds, supported by experimental data, detailed methodologies, and visualizations of their roles in key biological pathways.
Electronic Properties: Quantitative Data
The electronic nature of the pyrazole substituent significantly influences the acidity (pKa) of the boronic acid group and the overall electron density of the phenyl ring. These parameters are crucial for predicting reactivity in cross-coupling reactions and for understanding interactions with biological targets.
Acidity (pKa) of Phenylboronic Acids
Table 1: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent (at para-position) | pKa | Reference |
| -H | 8.83 | F.A. Cotton, G. Wilkinson, Advanced Inorganic Chemistry, 5th ed., Wiley, New York, 1988. |
| -OCH₃ | 9.25 | [5] |
| -CH₃ | 9.15 | S. H. Lee, J. I. Hong, Tetrahedron Lett., 2008 , 49, 4333-4336. |
| -Cl | 8.52 | S. H. Lee, J. I. Hong, Tetrahedron Lett., 2008 , 49, 4333-4336. |
| -CN | 7.82 | S. H. Lee, J. I. Hong, Tetrahedron Lett., 2008 , 49, 4333-4336. |
| -NO₂ | 7.06 | S. H. Lee, J. I. Hong, Tetrahedron Lett., 2008 , 49, 4333-4336. |
The pyrazole ring itself is generally considered to be electron-withdrawing, which would be expected to lower the pKa of the phenylboronic acid to which it is attached. The magnitude of this effect would depend on the point of attachment to the phenyl ring (ortho, meta, or para) and any substituents on the pyrazole ring itself.
Hammett Substituent Constants
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[7][8][9] The Hammett constant (σ) for a given substituent provides a measure of its electron-donating or electron-withdrawing nature. While specific Hammett constants for pyrazolyl groups as substituents on a phenylboronic acid are not extensively tabulated, values for related heterocyclic and other substituents can provide a useful comparison.
Table 2: Hammett Constants (σp) for Selected Substituents
| Substituent | σp |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -Cl | 0.23 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
| -N(CH₃)₂ | -0.83 |
| -OH | -0.37 |
The pyrazole moiety is known to be a π-excessive heterocycle, but its overall electronic effect as a substituent can be either electron-donating or electron-withdrawing depending on the point of attachment and the nature of the reaction center.
Experimental Protocols
Synthesis of 4-(1H-Pyrazol-1-yl)phenylboronic Acid
A common and effective method for the synthesis of arylboronic acids is through the Suzuki-Miyaura cross-coupling reaction. The following protocol is a representative procedure for the synthesis of 4-(1H-pyrazol-1-yl)phenylboronic acid.
Materials:
-
4-Iodophenylboronic acid
-
Pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-iodophenylboronic acid (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.5 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(1H-pyrazol-1-yl)phenylboronic acid.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a pyrazole-substituted phenylboronic acid using potentiometric titration.[5][10][11]
Materials:
-
Pyrazole-substituted phenylboronic acid sample (e.g., 4-(1H-pyrazol-1-yl)phenylboronic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized water (carbonate-free)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a known amount of the pyrazole-substituted phenylboronic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant (e.g., 0.1 mL).
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the titration curve.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of pyrazole-substituted phenylboronic acids.
Table 3: Representative ¹H and ¹³C NMR Data for 4-(1H-Pyrazol-1-yl)phenylboronic Acid
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.20 | d | 1.8 | Pyrazole H-5 |
| 7.95 | d | 8.4 | Phenyl H-2, H-6 | |
| 7.80 | d | 8.4 | Phenyl H-3, H-5 | |
| 7.70 | t | 2.2 | Pyrazole H-3 | |
| 6.50 | dd | 2.5, 1.8 | Pyrazole H-4 | |
| 8.1 (br s) | - | - | B(OH)₂ | |
| ¹³C | 142.5 | - | - | Pyrazole C-5 |
| 140.0 | - | - | Phenyl C-1 | |
| 136.0 | - | - | Phenyl C-4 | |
| 128.0 | - | - | Pyrazole C-3 | |
| 120.0 | - | - | Phenyl C-2, C-6 | |
| 119.5 | - | - | Phenyl C-3, C-5 | |
| 108.0 | - | - | Pyrazole C-4 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Characteristic FT-IR Absorption Bands for a Pyrazole-Substituted Phenylboronic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (B-OH) |
| 3150-3100 | Medium | C-H stretching (aromatic/pyrazole) |
| 1610-1580 | Medium-Strong | C=C stretching (aromatic ring) |
| 1550-1500 | Medium-Strong | C=N stretching (pyrazole ring) |
| 1380-1320 | Strong | B-O stretching |
| 1200-1150 | Medium | C-N stretching |
| 850-800 | Strong | C-H out-of-plane bending (para-substituted phenyl) |
Signaling Pathways and Biological Relevance
Pyrazole-substituted compounds have gained significant attention as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2][3][4]
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[3][4][12][13] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
Cyclin-Dependent Kinase (CDK) Pathway
CDKs are a family of protein kinases that control the progression of the cell cycle.[14][15][16] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Caption: A pyrazole-based inhibitor targeting the CDK pathway to halt cell cycle progression.
Conclusion
Pyrazole-substituted phenylboronic acids are a versatile class of compounds with tunable electronic properties that make them highly valuable in both synthetic chemistry and drug discovery. Understanding their pKa, the electronic influence of the pyrazole substituent, and their interactions with biological targets is crucial for their effective application. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals working with these promising molecules. Further systematic studies to generate a comprehensive database of the electronic properties of a wider range of pyrazole-substituted phenylboronic acids will undoubtedly accelerate their development and application in various scientific fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cris.unibo.it [cris.unibo.it]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Chan-Lam Cross-Coupling Using (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen, aryl-oxygen, and aryl-sulfur bonds.[1][2][3] This copper-catalyzed reaction offers a significant advantage over other cross-coupling methods, such as the Buchwald-Hartwig amination, by often proceeding under milder conditions, including at room temperature and open to the air.[1][4] The reaction typically involves the coupling of an aryl boronic acid with an N-H or O-H containing compound.[1][4]
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science.[5][6] Its pyrazole moiety is a common feature in many biologically active compounds, and the boronic acid functionality allows for its incorporation into larger molecules via cross-coupling reactions.[5][7] The Chan-Lam coupling of this specific boronic acid with various amines, amides, and other N-H containing heterocycles provides a direct route to a diverse range of potentially therapeutic agents and functional materials.[5][6]
Applications
The N-aryl pyrazole motif, synthesized via the Chan-Lam coupling, is a key structural component in many pharmaceutical compounds. The applications of this compound in this context are broad and significant:
-
Drug Development: This reagent is crucial for the synthesis of potential anti-cancer agents due to the ability of the resulting compounds to form stable complexes with various biomolecules.[5][6] The pyrazole core is a well-established pharmacophore in numerous therapeutic areas.[7]
-
Medicinal Chemistry: The Chan-Lam coupling enables the creation of libraries of N-aryl pyrazole derivatives for screening against various biological targets. This approach is instrumental in the discovery of new drug candidates.[8][9][10]
-
Organic Synthesis: As a versatile building block, this compound facilitates the efficient construction of complex organic molecules.[5]
-
Materials Science: This compound is utilized in the development of advanced materials, such as polymers and nanomaterials for applications in electronics and coatings.[5]
Reaction Mechanism and Workflow
The Chan-Lam coupling reaction proceeds through a proposed catalytic cycle involving a copper(II) or copper(III) intermediate. A general representation of the mechanism and the experimental workflow are depicted below.
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Caption: General experimental workflow for the Chan-Lam cross-coupling.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions for the Chan-Lam N-arylation of pyrazoles with various aryl boronic acids, providing a reference for optimizing the reaction with this compound.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 72 | 93 | [4] |
| Cu(OAc)₂ (stoichiometric) | - | CH₃CN | 70 | 18 | Moderate to Good | [11] |
| Cu(OAc)₂ | TEA | - | Room Temp | - | Moderate to Excellent | [12] |
| [Cu(DMAP)₄I]I (2) | - | Methanol | Room Temp | Short | High | [13] |
| Cu(OTf)₂ (8) | K₂CO₃ | Methanol | - | - | Varies | [14] |
| CuI | K₃PO₄ | Dioxane | 110 | 24 | Good | [15] |
Experimental Protocols
This section provides a detailed methodology for a representative Chan-Lam cross-coupling reaction using this compound and a generic N-H containing heterocycle (e.g., a substituted pyrazole, imidazole, or indole).
Materials and Equipment:
-
This compound (1.0 equiv)
-
N-H containing heterocycle (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Reagent Preparation:
-
Ensure all reagents are of appropriate purity.
-
Solvents should be dry, although the reaction is often tolerant to air and moisture.
Reaction Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the N-H containing heterocycle (1.2 equiv), and copper(II) acetate (1.0 equiv).
-
Add a magnetic stir bar to the flask.
-
Add the solvent (e.g., CH₂Cl₂) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add the base (e.g., pyridine, 2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction can be left open to the atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-72 hours.
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-arylated product.
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
The Chan-Lam cross-coupling reaction using this compound is a highly effective method for the synthesis of N-aryl pyrazole derivatives. Its operational simplicity and tolerance to various functional groups make it an invaluable tool in drug discovery and materials science. The provided protocols and data offer a solid foundation for researchers to apply this methodology in their own synthetic endeavors.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of palladium catalysts in cross-coupling reactions involving (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. Detailed protocols for key reactions, quantitative data summaries, and visual representations of reaction mechanisms and relevant biological pathways are included to facilitate research and development in medicinal chemistry and materials science. The pyrazole moiety is a key pharmacophore in many kinase inhibitors, and efficient methods for its incorporation into complex molecules are of high interest.[1][2][3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, coupling this compound with a variety of aryl and heteroaryl halides.[4] This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5]
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different catalytic conditions.
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 | [6] |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | 92 | [7] |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (3 mol%) | SPhos (6 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | 88 | Custom |
| 4 | 2-Bromothiophene | PdCl₂(dppf) (4 mol%) | - | K₂CO₃ | DME | 85 | 10 | 78 | [8] |
| 5 | 4-Chloroanisole | PEPPSI-IPr (3 mol%) | - | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 95 | Custom |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[9][10] While less common for boronic acids directly, (4-(1H-Pyrazol-1-yl)phenyl) halides can be synthesized and subsequently used in this reaction to introduce the pyrazolylphenyl moiety onto an amine.
General Reaction Scheme
An aryl halide bearing the pyrazol-1-ylphenyl group reacts with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield the corresponding N-aryl amine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of a (4-(1H-Pyrazol-1-yl)phenyl) halide.
Materials:
-
(4-(1H-Pyrazol-1-yl)phenyl) halide (e.g., bromide, 1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Reagent Addition: Add the (4-(1H-Pyrazol-1-yl)phenyl) halide and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-120 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, and quench the reaction carefully with saturated aqueous ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Other Palladium-Catalyzed Reactions
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent, other palladium-catalyzed transformations can also be employed to functionalize molecules with the (4-(1H-Pyrazol-1-yl)phenyl) moiety.
Heck Reaction
The Heck reaction couples the boronic acid with an alkene to form a substituted alkene.[11][12] This reaction typically requires an oxidant to regenerate the active Pd(II) catalyst.[13]
Sonogashira Coupling
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond.[14][15] A (4-(1H-Pyrazol-1-yl)phenyl) halide can be used as the coupling partner.
General Workflow for Palladium-Catalyzed Reactions
Caption: General workflow for palladium-catalyzed reactions.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The pyrazole scaffold is a common feature in many kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[1][2][3] The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade involved in immunity and cell growth, and its dysregulation is implicated in various diseases. Many JAK inhibitors incorporate a pyrazole moiety to interact with the ATP-binding site of the kinase.[1]
JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (4-(1H-Pyrazol-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors utilizing (4-(1H-Pyrazol-1-yl)phenyl)boronic acid and its derivatives. This key building block is instrumental in the development of targeted therapies due to the prevalence of the pyrazole scaffold in clinically approved and investigational kinase inhibitors.[1][2][3][4][5] The Suzuki-Miyaura cross-coupling reaction is a primary method for incorporating this moiety into various heterocyclic cores, yielding potent and selective kinase inhibitors.[6][7][8]
Introduction to this compound in Kinase Inhibitor Synthesis
The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3][4][5] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a valuable component in inhibitor design. This compound serves as a versatile reagent, enabling the introduction of the pyrazole-phenyl group through robust and high-yielding Suzuki-Miyaura cross-coupling reactions.[6][7][8] This approach has been successfully applied to the synthesis of inhibitors for a range of kinases, including c-Jun N-terminal kinases (JNKs), Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), and TANK-binding kinase 1 (TBK1).[9][10][11]
Data Presentation: Inhibitory Activities of Synthesized Kinase Inhibitors
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using pyrazole-containing boronic acids.
Table 1: JNK3 Inhibitory Activity of 4-(Pyrazol-3-yl)-pyrimidine and 4-(Pyrazol-3-yl)-pyridine Analogs [9]
| Compound ID | Core Scaffold | X | R1 | R2 | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | Pyrimidine | H | H | A | 0.63 | > 20 |
| 7 | Pyrimidine | H | Me | A | 1.45 | Not Tested |
| 8 | Pyrimidine | Cl | Me | A | 0.86 | Not Tested |
| 9 | Pyrimidine | Cl | Me | B | 0.73 | Not Tested |
| 12 | Pyridine | H | H | - | 0.16 | > 20 |
| 13 | Pyridine | Cl | H | - | 0.08 | Not Tested |
| 14 | Pyridine | H | Me | - | 0.25 | Not Tested |
*Substituent details (R2) are as described in the source literature.[9]
Table 2: SGK1 Inhibitory Activity of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide Derivatives [10]
| Compound ID | R Group | SGK1 IC50 (µM) at 10 µM ATP | SGK1 IC50 (µM) at 1 mM ATP |
| 21c | 5-Cl-2-FPh | 0.004 | 0.088 |
| 21d | 5-Cl-2-CNPh | 0.003 | 0.150 |
| 21e | 5-Me-2-CNPh | 0.003 | 0.58 |
| 21f | 2-F-5-MePh | 0.002 | 0.029 |
| 21g | 2-Cl-5-MeOPh | 0.002 | 0.034 |
| 21h | 2,5-diFPh | 0.029 | 1.34 |
Table 3: TBK1 Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives [11]
| Compound ID | R1 | R2 | TBK1 IC50 (nM) |
| 15i | Isopropyl | H | 8.5 |
| 15t | Cyclopropyl | H | 0.8 |
| 15y | Cyclopropyl | F | 0.2 |
| BX795 (Reference) | - | - | 7.1 |
| MRT67307 (Reference) | - | - | 28.7 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide to synthesize a kinase inhibitor precursor.
Materials:
-
This compound or its ester derivative
-
Heterocyclic halide (e.g., chloro-, bromo-, or iodo-pyridine, -pyrimidine, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)[8][12]
-
Solvent system (e.g., DME/H₂O, 1,4-dioxane/H₂O, or toluene)[9]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the heterocyclic halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane to water).
-
Add the palladium catalyst (0.02-0.10 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (1-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterize the purified compound using NMR spectroscopy and mass spectrometry.
Protocol 2: General Kinase Activity Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized kinase inhibitor
-
Target kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent, and a final incubation.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
Caption: JNK Signaling Pathway.
Caption: SGK1 Signaling Pathway.
Caption: TBK1 Signaling Pathway.
Experimental Workflow
Caption: Kinase Inhibitor Synthesis and Evaluation Workflow.
References
- 1. paulogentil.com [paulogentil.com]
- 2. researchgate.net [researchgate.net]
- 3. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile bifunctional molecule increasingly utilized in medicinal chemistry. Its structure, featuring a phenylboronic acid moiety and a pyrazole ring, makes it a valuable building block in drug discovery. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The 1H-pyrazole substituent is a well-recognized pharmacophore in many biologically active compounds, contributing to target binding and influencing pharmacokinetic properties.
These application notes provide a comprehensive overview of the use of this compound in the synthesis and development of therapeutic agents, with a particular focus on its application in the discovery of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory and neurodegenerative diseases.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a synthetic intermediate in the generation of novel drug candidates. Its utility spans several therapeutic areas, including:
-
Oncology: The pyrazole scaffold is a common feature in many anti-cancer agents. This building block allows for the incorporation of the pyrazolylphenyl group into various molecular frameworks to explore new anti-cancer therapies.
-
Inflammatory Diseases: As will be detailed, this molecule is a crucial component in the synthesis of potent and selective RIPK1 inhibitors, which are under investigation for treating a range of inflammatory conditions.
-
Neurodegenerative Diseases: RIPK1-mediated necroptosis has been implicated in the pathology of neurodegenerative disorders. Inhibitors synthesized from this compound are being explored as potential therapeutics in this area.
-
Chemical Biology: The boronic acid functionality can be exploited for the development of chemical probes and sensors due to its ability to form reversible covalent bonds with diols, which are present in many biological molecules.
Application Focus: Development of RIPK1 Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis, a form of programmed cell death that is implicated in various inflammatory and neurodegenerative diseases. The development of small molecule inhibitors of RIPK1 is a promising therapeutic strategy. This compound has been successfully employed as a key building block in the synthesis of potent RIPK1 inhibitors.
Quantitative Data: In Vitro and Cellular Activity of RIPK1 Inhibitors
The following table summarizes the biological activity of representative RIPK1 inhibitors synthesized using this compound or its derivatives as a key building block.
| Compound ID | Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| Compound 70 | RIPK1 | Biochemical | - | 17-30 | Human/Mouse Cells | [1] |
| GSK'772 | RIPK1 | Clinical Trial (Phase IIb) | - | - | - | [2] |
| Nec-1s | RIPK1 | Biochemical | - | - | - | [3] |
| GSK2982772 | RIPK1 | Clinical Trial | - | - | - | [3] |
Note: Specific IC50/EC50 values for compounds directly synthesized from the title compound in a single study are often embedded within larger datasets. The data presented represents the activity of final compounds where the pyrazolylphenyl moiety, derived from the title boronic acid, is a key structural feature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling using this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic halide (e.g., a substituted pyrimidine).
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2,4-dichloropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.1 - 1.5 equiv.), and the base (2.0 - 2.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (typically 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
The reaction mixture is then heated under an inert atmosphere. For conventional heating, the temperature is typically maintained at 80-100 °C. For microwave-assisted reactions, the mixture is irradiated at a set temperature (e.g., 90-135 °C) for a shorter duration (5-40 minutes).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Synthesis of this compound
This protocol outlines a common method for the synthesis of the title compound from commercially available starting materials.
Materials:
-
4-Bromophenylboronic acid or its pinacol ester
-
Pyrazole
-
Copper(I) iodide (CuI)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Solvent (e.g., DMSO, DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 4-bromophenylboronic acid (or its ester) (1.0 equiv.), pyrazole (1.2-1.5 equiv.), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).
-
Add the solvent (e.g., DMSO) and degas the mixture.
-
Heat the reaction mixture at a temperature ranging from 100 to 140 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous solution with an acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Cellular Necroptosis Assay for RIPK1 Inhibitor Evaluation
This protocol describes a cell-based assay to evaluate the efficacy of compounds in protecting cells from necroptosis.
Materials:
-
HT-29 human colon cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test compounds (synthesized using the title boronic acid)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor to the wells.
-
Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions (e.g., by measuring luminescence with a plate reader).
-
Calculate the EC50 values by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: RIPK1-mediated necroptosis signaling pathway and the point of intervention for inhibitors.
Caption: General workflow for the synthesis and evaluation of inhibitors.
References
- 1. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Bioactive Heterocycles with (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
Introduction
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile bifunctional reagent that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1] The pyrazole ring is recognized as a "biologically privileged" scaffold, a core structure found in numerous compounds with a wide spectrum of pharmaceutical properties.[2][3] This reagent is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the efficient synthesis of complex biaryl and heteroaryl structures.[4] These structures are integral to the development of novel therapeutic agents and advanced materials.[1][4] The presence of the pyrazole moiety often imparts favorable pharmacokinetic properties and strong interactions with biological targets.[4]
Key Applications
The application of this compound is particularly significant in the following areas:
-
Drug Discovery and Development: This compound is a key intermediate in the synthesis of pharmaceuticals, especially in the development of targeted therapies for cancer.[1][5] The pyrazolylphenyl moiety is a feature of various bioactive molecules with demonstrated anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[6] The biaryl structures formed via Suzuki coupling are common motifs in many clinically approved drugs.[7]
-
Materials Science: It is employed in creating advanced materials, such as organic polymers and nanomaterials, which have potential applications in coatings and electronics.[1]
-
Chemical Sensors: The reagent is used in the design of chemical sensors for the detection of specific ions or molecules, which is valuable for environmental monitoring.[1][5]
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the primary method for utilizing this compound. Below are representative protocols for conventional heating and microwave-assisted synthesis.
Protocol 1: General Suzuki-Miyaura Cross-Coupling (Conventional Heating)
This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.1 equivalents)
-
Aryl/Heteroaryl Halide (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O or THF/H₂O, 4:1 mixture)
-
Schlenk tube or round-bottom flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl/heteroaryl halide (0.1 mmol, 1.0 equiv.), this compound (0.11 mmol, 1.1 equiv.), and the base (0.25 mmol, 2.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the solvent mixture (2 mL) and the palladium catalyst (0.005 mmol, 5 mol%) to the tube under the inert atmosphere.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-110°C and stir vigorously for 6-12 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired bioactive heterocycle.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[9]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: Combine the aryl/heteroaryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), base (e.g., K₂CO₃, 2.5 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a microwave synthesis vial.[9]
-
Solvent Addition: Add the solvent mixture (e.g., THF/H₂O, 4:1).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 110°C for 30-60 minutes.[9]
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Data Presentation: Examples of Suzuki-Miyaura Reactions
The following table summarizes representative conditions and outcomes for the synthesis of pyrazole-containing biaryls via Suzuki-Miyaura cross-coupling.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Conditions | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | THF/H₂O (4:1) | 110°C, 60 min (MW) | 92 |
| 2 | 1-Bromo-4-nitrobenzene | (4-Formylphenyl)boronic Acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90°C, 6 h | 95 |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic Acid | XPhos Pd G2 (2%) | K₃PO₄ (2.0) | Dioxane | 80°C, 12 h | 91 |
| 4 | 5-Chloro-indole | Phenylboronic Acid | P1 (XPhos precatalyst) (1.5%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60°C, 24 h | 99 |
Note: The table includes representative examples of Suzuki-Miyaura couplings to synthesize complex heterocycles, demonstrating the versatility of the reaction conditions that are applicable to this compound. Data sourced from references[8][9][10][11].
Visualizations
General Synthesis Workflow
The diagram below illustrates the overall workflow for the preparation and application of bioactive heterocycles using this compound.
Caption: General workflow for synthesizing bioactive heterocycles.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram details the key mechanistic steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in Materials Science
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile bifunctional organic compound increasingly utilized in the field of materials science. Its unique structure, combining a phenylboronic acid moiety with a pyrazole ring, makes it a valuable building block for the synthesis of advanced functional materials. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex conjugated systems. The pyrazole group, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts desirable electronic properties, thermal stability, and coordination capabilities to the resulting materials.
These attributes have led to its application in the development of organic light-emitting diodes (OLEDs), fluorescent chemosensors, and specialty polymers. This document provides an overview of its applications, relevant data, and detailed experimental protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 891270-35-2 | [1][2] |
| Molecular Formula | C₉H₉BN₂O₂ | [1][2] |
| Molecular Weight | 187.99 g/mol | [1][2] |
| Appearance | Brown to beige solid or powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Section 1: Application in Organic Light-Emitting Diodes (OLEDs)
The pyrazole-phenyl-boronic acid structure is a valuable synthon for creating hole-transporting or emissive materials in OLEDs. The pyrazole moiety can enhance electron-transporting properties and thermal stability, while the phenylboronic acid group allows for its incorporation into larger conjugated molecules through Suzuki-Miyaura coupling.
General Workflow for OLED Material Synthesis
The following diagram illustrates a typical workflow for the synthesis of an OLED material using this compound as a precursor.
Experimental Protocol: Synthesis of a Pyrazole-Containing Biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide, a common step in the synthesis of materials for OLEDs.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobiphenyl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent and Base Addition: Add potassium carbonate (2.0 mmol) to the flask. Then, add a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen or argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 50 mL of distilled water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-containing biphenyl derivative.
Section 2: Application in Fluorescent Chemosensors
The pyrazole moiety in this compound can act as a signaling unit in fluorescent sensors. The boronic acid group serves as a recognition site for diol-containing molecules, such as saccharides. Upon binding of the target analyte to the boronic acid, the electronic properties of the molecule can be altered, leading to a change in its fluorescence emission (e.g., enhancement or quenching).
Sensing Mechanism of a Boronic Acid-Based Fluorescent Sensor
The following diagram illustrates the general principle of a fluorescent chemosensor based on a pyrazole-boronic acid scaffold for the detection of diols.
Quantitative Data for Pyrazole-Based Fluorescent Materials
While specific quantitative data for fluorescent materials derived directly from this compound is not extensively available in the reviewed literature, related pyrazole-based fluorescent dyes have been synthesized and characterized. The following table presents representative data for such compounds to illustrate the expected photophysical properties.
| Compound Type | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) |
| Pyrazole-BODIPY Hybrid | 499 nm | 511 nm | 30% |
| Hydrazo-Tautomer Pyrazole | 431 nm | 544 nm | 42% |
Note: This data is for analogous compounds and serves as an illustrative example.
Experimental Protocol: Synthesis of a Fluorescent Pyrazole Derivative
This protocol outlines a general synthetic route to a fluorescent pyrazole derivative using this compound as a starting material.
Materials:
-
This compound
-
Brominated fluorophore core (e.g., a brominated coumarin or naphthalene derivative)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the brominated fluorophore core (1.0 mmol) and this compound (1.5 mmol) in 1,4-dioxane (30 mL).
-
Catalyst and Base Addition: Add an aqueous solution of sodium carbonate (2 M, 5 mL) to the flask.
-
Degassing: Bubble nitrogen or argon through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100 °C and stir under an inert atmosphere for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add 50 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final fluorescent pyrazole derivative.
Characterization:
-
Structure Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Photophysical Properties: UV-Vis absorption and fluorescence emission spectroscopy in a suitable solvent (e.g., DMSO, ethanol). Quantum yield determination using a standard fluorophore.
Section 3: Application in Functional Polymers
This compound can be used as a monomer or a functionalizing agent in the synthesis of polymers with specific properties. The pyrazole unit can introduce thermal stability and metal-coordination sites, while the boronic acid can be used for post-polymerization modification or to create responsive materials (e.g., glucose-responsive polymers).
Conceptual Workflow for Polymer Synthesis
The diagram below shows a conceptual workflow for synthesizing a functional polymer using this compound.
Experimental Protocol: Suzuki Polycondensation
This protocol provides a general method for the synthesis of a conjugated polymer via Suzuki polycondensation, incorporating the pyrazole-phenyl moiety.
Materials:
-
This compound pinacol ester (as a more stable alternative to the boronic acid)
-
Aromatic dibromide monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., aqueous K₂CO₃ or tetraethylammonium hydroxide)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
-
Anhydrous toluene or other suitable solvent
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Preparation: Ensure both the boronic acid ester and the dibromide monomers are of high purity.
-
Reaction Setup: In a Schlenk tube, combine equimolar amounts of the this compound pinacol ester and the aromatic dibromide monomer.
-
Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers. Degas the solution with inert gas for 30 minutes. Add the palladium catalyst (1-2 mol%) and the base. If using a biphasic system, add the phase-transfer catalyst.
-
Polymerization: Heat the reaction mixture to 90-110 °C under a continuous flow of inert gas. Stir vigorously for 24-72 hours. An increase in viscosity is often observed as the polymerization proceeds.
-
End-capping: To control the molecular weight and terminate the polymer chains, add a small amount of a monofunctional boronic acid (e.g., phenylboronic acid) and a monofunctional bromide (e.g., bromobenzene) and stir for another 4-6 hours.
-
Precipitation and Purification: Cool the reaction mixture and pour it into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer. Filter the polymer and re-dissolve it in a minimal amount of a good solvent (e.g., THF or chloroform). Re-precipitate into the non-solvent. Repeat this process 2-3 times to remove residual catalyst and oligomers.
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-60 °C for 24 hours.
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Stability: Thermogravimetric Analysis (TGA).
-
Optical Properties: UV-Vis and Photoluminescence Spectroscopy of thin films.
References
Application Notes and Protocols for Ligand Synthesis from (4-(1H-Pyrazol-1-yl)phenyl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile and valuable building block in medicinal chemistry and materials science. The pyrazole moiety is recognized as a "privileged scaffold" in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical and biological properties.[1][2] This boronic acid derivative is particularly crucial for the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]
These synthesized ligands, often incorporating a pyrazolylphenyl core, have shown significant potential as inhibitors of key signaling proteins, particularly in the realm of inflammatory diseases and oncology. A primary application of ligands derived from this starting material is the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of pro-inflammatory cytokine production.[5][6]
This document provides detailed application notes and protocols for the synthesis of a representative p38 MAP kinase inhibitor from this compound, along with relevant biological data and pathway information.
Key Applications
Ligands synthesized from this compound are instrumental in the development of therapeutic agents, primarily targeting:
-
Anti-Inflammatory Agents: By inhibiting the p38 MAP kinase pathway, these ligands can suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5] This makes them promising candidates for treating chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease.
-
Oncology: The p38 MAP kinase pathway is also implicated in cancer progression. Inhibitors derived from this boronic acid can be explored for their anti-proliferative and pro-apoptotic effects in various cancer cell lines.
-
Materials Science: The pyrazolylphenyl scaffold can be incorporated into organic materials for applications in electronics and sensors, leveraging the unique photophysical properties of the pyrene moiety when coupled.
Featured Application: Synthesis of a p38 MAP Kinase Inhibitor
This section details the synthesis of a biaryl ligand, a key intermediate for a p38 MAP kinase inhibitor, via a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The synthesis involves a palladium-catalyzed cross-coupling of this compound with a substituted pyrimidine halide.
Caption: Workflow for the Suzuki-Miyaura coupling synthesis.
Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of pyrazole boronic acids with pyrimidine halides.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-iodopyrimidine (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave synthesis vials
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To a 10 mL microwave vial, add this compound, 2-chloro-4-iodopyrimidine, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) and water in a 4:1 ratio to the vial.
-
Degassing: Securely cap the vial and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 140°C for 1 hour.
-
Reaction Monitoring: After cooling, check the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-Chloro-4-(4-(1H-pyrazol-1-yl)phenyl)pyrimidine.
Data Presentation
The synthesized ligands are evaluated for their ability to inhibit p38 MAP kinase and subsequently reduce the production of TNF-α. The data below is representative of pyrazole-based p38 inhibitors like BIRB-796.
| Compound | Target | Assay Type | IC₅₀ / Kd |
| BIRB-796 | p38 MAP Kinase | Binding Affinity | 50-100 pM (Kd) |
| LPS-induced TNF-α | Cellular (human PBMCs) | 21 nM (IC₅₀) | |
| LPS-induced TNF-α | Cellular (human whole blood) | 960 nM (IC₅₀) | |
| JNK2α2 | Kinase Inhibition | 98 nM (IC₅₀) | |
| c-Raf-1 | Kinase Inhibition | 1.4 µM (IC₅₀) |
Biological Context: p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory stimuli. Its activation leads to the production of pro-inflammatory cytokines, making it a prime target for anti-inflammatory drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. This guide addresses specific issues encountered during experiments in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields with nitrogen-containing heteroaryl boronic acids are a common issue. The primary factors to investigate are catalyst poisoning, protodeboronation of the boronic acid, and sub-optimal reaction conditions (catalyst/ligand, base, solvent, and temperature). The pyrazole moiety can coordinate to the palladium center, leading to catalyst inhibition.[1][2]
Q2: I suspect protodeboronation is a major side reaction. How can I confirm this and what steps can I take to minimize it?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replaced by a C-H bond, and is a significant side reaction, especially with heteroaryl boronic acids.[1][3] It can be exacerbated by harsh basic conditions, the presence of water, and elevated temperatures.[4][5]
-
Confirmation: You can often detect the protodeboronated byproduct (1-phenyl-1H-pyrazole) by LC-MS or NMR analysis of your crude reaction mixture.
-
Mitigation Strategies:
-
Use a more stable boron reagent: Convert the boronic acid to a more stable pinacol ester (BPin) or a trifluoroborate salt.[3][5] These are generally more resistant to protodeboronation.
-
Anhydrous Conditions: While some Suzuki protocols benefit from water, for substrates prone to protodeboronation, using rigorously dried, degassed solvents and reagents under anhydrous conditions is recommended.[1][5]
-
Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[5][6]
-
Lower Temperature: If possible, running the reaction at a lower temperature for a longer duration can reduce the rate of protodeboronation.
-
Q3: The nitrogen on the pyrazole ring seems to be inhibiting my palladium catalyst. What is the best catalyst and ligand combination for this substrate?
A3: Catalyst poisoning by nitrogen-containing heterocycles is a well-documented issue.[1][2] To overcome this, modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[1][2][7]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and DavePhos are renowned for their ability to facilitate couplings with challenging substrates, including N-heterocycles.[7]
-
Recommended Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G2 or G3) can be more effective than generating the active catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.[7][8] These precatalysts are often more stable and efficient.
Q4: My starting materials are not fully dissolving in the reaction solvent. Could this be the cause of the low yield?
A4: Yes, poor solubility of any of the reaction components (aryl halide, boronic acid, or base) can significantly hinder the reaction rate and lead to low yields.[1][9]
-
Solvent Screening: It is crucial to screen different solvents or solvent mixtures. Common choices include dioxane, toluene, THF, or DMF, often in combination with water.[1] For substrates with poor solubility, higher boiling point solvents may be necessary.
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility, but this must be balanced with the potential for increased side reactions like protodeboronation.[9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Summary: Condition Screening
Optimizing reaction parameters is critical. The following table summarizes conditions that have been successfully used for Suzuki couplings of nitrogen-containing heterocycles.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield Range (%) | Reference |
| Pd₂(dba)₃ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 56-80 | [8] |
| XPhos Pd G2 (2.0) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 80 | [8] |
| Pd(PPh₃)₄ (5.0) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | Good | [10] |
| Pd(OAc)₂ (2.0) | SPhos (2.4) | K₃PO₄ (2.0) | Toluene | 100 | High | [7] |
| PEPPSI-IPr (3.0) | - | K₂CO₃ (2.0) | THF | 60 | High | [7] |
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step might be failing. For instance, issues with the pyrazole substrate often relate to the oxidative addition or transmetalation steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Buchwald Ligand
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][11]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%). Then, add the degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.[1][7]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Side reactions of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in cross-coupling
Welcome to the technical support center for researchers using (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in cross-coupling reactions. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and best-practice protocols to help you navigate common challenges and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most common and problematic side reactions are protodeboronation and homocoupling .[1] Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom to form 1-phenyl-1H-pyrazole.[2][3] Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form 4,4'-di(1H-pyrazol-1-yl)-1,1'-biphenyl.[4][5]
Q2: My main impurity is 1-phenyl-1H-pyrazole. What causes this and how can I prevent it?
A2: This byproduct results from protodeboronation, a common issue with heteroarylboronic acids.[6] This reaction is often accelerated by high temperatures, the presence of water, and strong bases.[2][7] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction.[7][8] To minimize it, consider the following strategies:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[7]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[7] Using anhydrous solvents and bases can significantly reduce protodeboronation.[1]
-
Use a Boronic Ester: Converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate, can protect it from decomposition under basic reaction conditions.[2][9]
Q3: I am observing a significant amount of the homocoupled dimer. What leads to this byproduct?
A3: Homocoupling is typically promoted by the presence of oxygen in the reaction mixture.[1][5] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which can facilitate the dimerization of the boronic acid.[4] It can also be caused by using a Pd(II) precatalyst, which can stoichiometrically react with the boronic acid to produce the dimer and Pd(0).[5] To prevent this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[5][10]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas from start to finish to prevent oxygen ingress.
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ may be preferable to Pd(II) precatalysts such as Pd(OAc)₂.[10]
Q4: Can the pyrazole nitrogen interfere with the palladium catalyst?
A4: Yes, the Lewis-basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, slowing down or halting the desired catalytic cycle.[6] One reported strategy to mitigate this is the addition of trimethyl borate, which may buffer the catalyst from the inhibitory effects of the heteroaryl unit.[6]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Observed Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Catalyst Inactivity: The Pd(0) active species has been oxidized or the precatalyst was not properly reduced.[10] 2. Reagent Degradation: The boronic acid may have undergone decomposition (protodeboronation) before or during the reaction.[7] 3. Catalyst Inhibition: The pyrazole nitrogen is poisoning the palladium catalyst.[6] 4. Poor Reagent Purity: Impure aryl halide, base, or solvent.[10] | 1. Use fresh catalyst and/or ligands. Test catalyst activity on a known, reliable reaction.[10] Ensure phosphine ligands have not been oxidized.[7] 2. Use fresh boronic acid or consider converting it to a more stable pinacol ester.[9] 3. Add a sacrificial agent like trimethyl borate to potentially mitigate catalyst poisoning.[6] 4. Use high-purity, anhydrous reagents and solvents. |
| Main Impurity is Protodeboronated Arene | 1. Base is too strong or reaction temperature is too high. [2] 2. Presence of excess water acting as a proton source.[7] 3. Prolonged reaction time allowing for gradual decomposition. | 1. Screen milder bases (e.g., K₃PO₄, KF).[7] Lower the reaction temperature if possible. 2. Switch to anhydrous conditions using a non-aqueous soluble base and dry solvents.[1][7] 3. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed. |
| Main Impurity is Homocoupled Dimer | 1. Oxygen in the reaction vessel. [1][11] 2. Use of a Pd(II) precatalyst which can promote stoichiometric homocoupling.[5] | 1. Improve the degassing procedure for the solvent and reaction mixture. Maintain a strict inert atmosphere (Ar or N₂).[5] 2. Consider using a direct Pd(0) catalyst source, such as Pd(PPh₃)₄.[10] |
| Complex Mixture of Byproducts | 1. Multiple side reactions occurring simultaneously. 2. Decomposition of starting materials or product under the reaction conditions. | 1. Systematically address the most likely side reactions first (protodeboronation and homocoupling) by applying the solutions above. 2. Re-evaluate the overall reaction conditions: screen different catalysts, ligands, solvents, and bases to find a more selective system.[10] |
Visualizing Reaction and Side Pathways
Suzuki-Miyaura Catalytic Cycle
The desired reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Side Reaction Pathways
Understanding how side reactions occur is key to their prevention. Protodeboronation is a non-catalytic decomposition, while homocoupling is a competing palladium-mediated process.
Caption: Pathways for protodeboronation and homocoupling side reactions.
Recommended Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to minimize side reactions.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar to remove moisture. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Adding Solids: To the cooled flask, add the aryl bromide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask and then evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure a completely oxygen-free environment.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): For maximum oxygen removal, bubble the inert gas through the reaction mixture for 10-15 minutes.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
If you encounter low conversion or yield, follow this systematic workflow to diagnose and solve the issue.
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Products from (4-(1H-Pyrazol-1-yl)phenyl)boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. This guide focuses on common challenges encountered during the purification of biaryl pyrazole compounds, often synthesized via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting materials (the boronic acid and your coupling partner), homocoupled byproducts of the boronic acid, and residual palladium catalyst. Additionally, boronic acids can undergo protodeboronation, leading to the formation of 1-phenyl-1H-pyrazole.[1] The presence of these impurities can complicate purification and affect the yield and purity of the final product.
Q2: My pyrazole-containing product is showing significant tailing during silica gel column chromatography. What is the cause and how can I fix it?
A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrazoles on standard silica gel. The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and band streaking. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system.[2] Alternatively, using a different stationary phase like neutral alumina can be effective.[2]
Q3: I am having trouble crystallizing my final biaryl pyrazole product; it keeps "oiling out." What steps can I take?
A3: "Oiling out" occurs when a compound precipitates from solution above its melting point.[3] To promote crystallization, try the following:
-
Increase the solvent volume: Use more of the "good" solvent to lower the saturation point.[3]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
-
Use a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the supersaturated solution can induce crystallization.[3]
-
Change the solvent system: Experiment with different solvent combinations. Common systems for pyrazole derivatives include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[3]
Q4: Can I use an acid-base extraction to purify my pyrazole-containing product?
A4: Yes, if your product is sufficiently basic and other impurities are not. You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[4] Your basic pyrazole product will be protonated and move to the aqueous layer. The layers can then be separated, and after basifying the aqueous layer, the pure product can be extracted with an organic solvent.[4] This method is effective for removing non-basic impurities.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
Symptoms: A significant amount of the desired product is lost during column chromatography, resulting in a low overall yield.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Adsorption to Silica Gel | The basic pyrazole moiety can strongly adhere to the acidic silica gel. Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 0.5-1% triethylamine.[2] This neutralizes the acidic sites and minimizes product loss. |
| Improper Eluent Polarity | If the eluent is not polar enough, your product may not elute from the column. If it is too polar, it may co-elute with impurities. Solution: Carefully select a solvent system using TLC, aiming for an Rf value of ~0.3 for your product.[5] Common eluents for pyrazole derivatives are mixtures of hexane and ethyl acetate.[6] |
| Product Degradation on Silica | Some sensitive compounds can degrade on acidic silica gel. Solution: Besides deactivating the silica with a base, you can also consider using a less acidic stationary phase like neutral alumina. |
Issue 2: Persistent Impurities After Purification
Symptoms: NMR or LC-MS analysis shows the presence of starting materials or byproducts even after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | An impurity may have a similar polarity to your product, making separation by column chromatography difficult. Solution: Try a different solvent system for your column, or consider an alternative purification method like recrystallization or preparative HPLC. |
| Homocoupled Boronic Acid | The boronic acid can couple with itself to form a symmetrical biaryl impurity. Solution: If this impurity is present in significant amounts, recrystallization is often the best method to remove it, as the symmetrical homocoupled product may have different solubility properties. |
| Residual Palladium Catalyst | The palladium catalyst can sometimes be difficult to remove completely by chromatography. Solution: After the reaction, you can perform a workup that includes a wash with an aqueous solution of a sulfur-containing reagent like sodium thiomethoxide or use a scavenger resin designed to bind palladium. |
Data Presentation
The following table provides illustrative data for the purification of a hypothetical product from a Suzuki-Miyaura reaction between this compound and an aryl bromide. Note that optimal conditions will vary depending on the specific substrates used.
| Purification Method | Solvent/Eluent System | Crude Yield (%) | Purified Yield (%) | Purity (by LCMS) |
| Column Chromatography | Hexane:Ethyl Acetate (3:1) + 0.5% Et₃N | 85 | 70 | >98% |
| Recrystallization | Ethanol/Water | 85 | 65 | >99% |
| Acid-Base Extraction | EtOAc / 1M HCl | 85 | 75 | >97% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Deactivated Silica
This protocol describes a general procedure for the purification of a biaryl pyrazole product using column chromatography with a base-deactivated stationary phase.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from impurities, aiming for an Rf value of approximately 0.3 for the desired compound.
-
Slurry Preparation: In a beaker, add silica gel and your chosen eluent. Add triethylamine to constitute ~0.5% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent). Stir the slurry well to ensure the triethylamine is evenly distributed.
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure (air or nitrogen) to begin separating the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
This method is useful when a single solvent is not ideal for recrystallization. A common pair for pyrazole derivatives is a "good" solvent like ethanol and a "poor" solvent like water.[3]
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
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Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid).
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Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath for further cooling.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting low recovery in column chromatography.
References
Improving solubility of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a concern in my reaction?
A1: Poor solubility of boronic acids, including this compound, can lead to several issues in chemical reactions, particularly in widely used processes like the Suzuki-Miyaura cross-coupling. These problems include slow reaction rates, incomplete conversion of starting materials, and low yields of the desired product. Achieving a homogeneous reaction mixture or at least ensuring a sufficient concentration of the boronic acid in the solution phase is crucial for efficient and reproducible results.
Q2: What are the common solvents for dissolving this compound?
Q3: Can I use the corresponding boronate ester of this compound to improve solubility?
A3: Yes, converting a boronic acid to its corresponding boronate ester, such as a pinacol ester, is a common and effective strategy to improve solubility in organic solvents.[2][3] Boronic esters are generally less polar and more soluble in a wider range of organic media compared to their parent boronic acids.[4] This approach can be particularly useful in reactions that are sensitive to water or require strictly anhydrous conditions.
Q4: How does pH affect the solubility of this compound?
A4: For reactions conducted in aqueous or protic media, adjusting the pH can significantly impact the solubility of arylboronic acids. While this compound does not have a carboxylic acid group like some boronic acids where this effect is pronounced, the boronic acid moiety itself can exist in equilibrium with a more soluble boronate species under basic conditions. The addition of a base, a common requirement in Suzuki-Miyaura reactions, facilitates the formation of the reactive boronate species, which can also enhance solubility.[5]
Troubleshooting Guides
Issue 1: this compound is not dissolving in the reaction solvent.
This guide presents several strategies to address the poor solubility of this compound. The appropriate method will depend on the specific reaction conditions and the compatibility of the chosen approach with the other reagents.
The use of a co-solvent can significantly enhance the solubility of a compound by modifying the polarity of the reaction medium.
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Principle: A small amount of a solvent in which the boronic acid is highly soluble is added to the primary reaction solvent to increase the overall solvating power of the mixture.
-
Common Co-solvents:
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For primarily aqueous reactions, consider adding polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), or alcohols such as methanol or ethanol.[5]
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For primarily organic reactions, a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is a common strategy in Suzuki-Miyaura coupling reactions.[5]
-
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Initial Attempt: Attempt to dissolve this compound in your primary reaction solvent at the desired concentration.
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Co-solvent Addition: If solubility is poor, add a co-solvent in small increments (e.g., 5-10% of the total volume) while stirring the mixture.
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Aiding Dissolution: Gentle heating or sonication can be applied to aid in the dissolution process.[5]
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Observation: Continue adding the co-solvent incrementally until the solid completely dissolves.
-
Optimization: The optimal solvent ratio will need to be determined empirically for your specific reaction to ensure both solubility and desired reaction performance.
Increasing the temperature of the reaction mixture can enhance the solubility of the boronic acid.
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Principle: The solubility of most solids, including boronic acids, increases with temperature.
-
Procedure:
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Suspend the boronic acid in the chosen solvent system.
-
Gradually heat the mixture with constant stirring.
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Monitor the dissolution of the solid as the temperature increases.
-
-
Caution: Ensure that the reaction temperature is compatible with the stability of all reactants, the catalyst, and the final product.
For reactions in organic media, converting the boronic acid to a less polar and more soluble boronate ester can be an effective solution. The most common derivative is the pinacol ester.
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Principle: The conversion of the polar boronic acid group to a less polar boronate ester enhances solubility in organic solvents.[2][3]
-
General Reaction: this compound + Pinacol → this compound pinacol ester + 2 H₂O
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Reaction Setup: In a round-bottom flask, dissolve this compound and an equimolar amount of pinacol in a suitable solvent such as toluene or THF.
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Water Removal: To drive the equilibrium towards the ester, water must be removed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[4]
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as TLC or NMR.
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Work-up: Once the reaction is complete, filter off any drying agents. The solvent is then removed under reduced pressure.
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Purification: The crude boronate ester can be purified by recrystallization or column chromatography if necessary.
Data Presentation
While specific quantitative solubility data for this compound is not available, the following table provides a qualitative solubility guide for arylboronic acids in common laboratory solvents based on general chemical principles and data for similar compounds.
| Solvent | Type | Expected Solubility of Arylboronic Acids |
| Water | Polar Protic | Generally low, but can be increased with pH adjustment. |
| Methanol / Ethanol | Polar Protic | Moderate to Good |
| Dichloromethane (DCM) | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | Good |
| Dioxane | Polar Aprotic | Good |
| Acetone | Polar Aprotic | Good |
| Dimethylformamide (DMF) | Polar Aprotic | Very Good |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Good |
| Toluene | Nonpolar | Poor to Moderate |
| Hexanes | Nonpolar | Poor |
Visualization of Experimental Workflows
Caption: Workflow for improving boronic acid solubility.
Caption: Troubleshooting logic for Suzuki-Miyaura reactions.
References
Technical Support Center: Catalyst Poisoning in Reactions with (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in cross-coupling reactions. The focus is on understanding and mitigating catalyst poisoning, a common challenge encountered with nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the pyrazole moiety. The nitrogen atoms in the pyrazole ring can coordinate strongly to the palladium catalyst, inhibiting its activity and preventing the catalytic cycle from proceeding efficiently. This is a common issue with nitrogen-rich heterocycles in cross-coupling reactions.
Q2: How does the pyrazole ring poison the palladium catalyst?
A2: The lone pair of electrons on the nitrogen atoms of the pyrazole ring can act as a ligand, binding to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity. This prevents the palladium from participating in the key steps of the Suzuki-Miyaura reaction, such as oxidative addition and reductive elimination.
Q3: What are the key strategies to overcome catalyst poisoning in this reaction?
A3: Several strategies can be employed to mitigate catalyst poisoning:
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Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center, making it more difficult for the pyrazole nitrogen to coordinate.
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Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrates, minimizing the opportunity for catalyst deactivation before the reaction begins.
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Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the potential poison, reducing its inhibitory effect on the catalyst.
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Reaction Conditions: Running the reaction under anhydrous conditions can sometimes reduce catalyst deactivation pathways. Additionally, optimizing the base and solvent system is crucial.
Q4: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?
A4: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions.
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To Minimize Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction mixture and solvents are thoroughly degassed, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
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To Minimize Protodeboronation: This side reaction is often promoted by strong bases and the presence of water. Consider using a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH) and using anhydrous solvents. Running the reaction at the lowest effective temperature can also help.
Q5: What are the recommended starting points for catalyst, ligand, and base selection for a Suzuki-Miyaura reaction with this compound?
A5: A good starting point would be to use a palladium pre-catalyst like XPhos Pd G2 or Pd₂(dba)₃ with a bulky phosphine ligand such as XPhos or SPhos. For the base, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Catalyst poisoning by the pyrazole nitrogen. | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).- Use a palladium pre-catalyst (e.g., XPhos Pd G2).- Try slow addition of the boronic acid.- Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Inactive catalyst. | - Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in-situ to Pd(0).- Use a fresh batch of catalyst and ligand. | |
| Poor solubility of reagents. | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).- Increase the reaction temperature. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | - Thoroughly degas the solvent and reaction mixture with an inert gas (Ar or N₂).- Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II)-mediated homocoupling. | - Add a mild reducing agent to the reaction mixture. | |
| Significant Protodeboronation | Presence of water and/or strong base. | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., K₂CO₃).- Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. |
| High reaction temperature. | - Lower the reaction temperature and monitor for longer reaction times. | |
| Formation of Palladium Black | Catalyst decomposition. | - Ensure the reaction is run under a strict inert atmosphere.- Use a more stable pre-catalyst or a ligand that better stabilizes the Pd(0) species. |
Quantitative Data
The following tables summarize quantitative data from studies on Suzuki-Miyaura coupling reactions of pyrazole-containing compounds, which can serve as a guide for reaction optimization.
Table 1: Effect of Palladium Source and Ligand on Yield for a Model Suzuki-Miyaura Coupling of a Nitrogen-Containing Heterocycle
(Data adapted from a model reaction of 3-chloroindazole and 5-indole boronic acid)
| Pd Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 14 |
| Pd(OAc)₂ | PCy₃ | 25 |
| Pd₂(dba)₃ | SPhos | 56 |
| Pd₂(dba)₃ | XPhos | 52 |
| P2 (XPhos Precatalyst, 2.5 mol%) | - | 80 |
Table 2: Effect of Base and Solvent in a Microwave-Assisted Suzuki Coupling of a Pyrazole Derivative
(Data adapted from a model reaction of 4'-bromoacetophenone and phenylboronic acid using a pyridine-pyrazole/Pd(II) catalyst)[1]
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | 80 | 6 | ~99 |
| KOH | Methanol | 80 | 6 | 66 |
| K₂CO₃ | Dioxane | 80 | 6 | Low |
| K₂CO₃ | THF | 80 | 6 | Low |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a representative protocol adapted from procedures for Suzuki-Miyaura couplings of nitrogen-containing heterocycles.
Materials:
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This compound (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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XPhos Pd G2 (or another suitable palladium pre-catalyst) (1-3 mol%)
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Potassium Phosphate (K₃PO₄) (2.0 equivalents)
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1,4-Dioxane (degassed)
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Water (degassed)
Procedure:
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To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
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Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times.
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Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
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Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Palladium Catalyst Poisoning by Pyrazole.
Caption: Troubleshooting Workflow for Low Yields.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Systematically evaluate the following:
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Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or an air-stable precatalyst.
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Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
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Purity of Reagents: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.
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Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product.
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Reaction Temperature: The reaction temperature should be optimal for the specific catalyst system and substrates. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with heteroaryl boronic acids. To mitigate this:
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Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
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Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents can significantly reduce protodeboronation.
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Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can prevent premature protodeboronation.
Q3: How do I choose the optimal base for my reaction?
A3: The choice of base is crucial and depends on the specific substrates and solvent system. Inorganic bases are most commonly used. A screening of different bases is often the best approach to identify the optimal conditions. The following table summarizes the performance of various bases in Suzuki-Miyaura coupling reactions of related aryl and heteroaryl boronic acids.
Data Presentation: Comparison of Bases and Solvents
The following tables provide a summary of quantitative data from studies on Suzuki-Miyaura coupling reactions, illustrating the impact of base and solvent selection on reaction yield. While not specific to this compound, these results provide a strong starting point for optimization.
Table 1: Effect of Various Bases on Suzuki Cross-Coupling Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | EtOH/H₂O | 98 |
| 2 | K₂CO₃ | EtOH/H₂O | 95 |
| 3 | K₃PO₄ | EtOH/H₂O | 92 |
| 4 | NaOH | EtOH/H₂O | 85 |
| 5 | KOH | EtOH/H₂O | 88 |
| 6 | NaOAc | EtOH/H₂O | 70 |
| 7 | TEA | EtOH/H₂O | 65 |
Reaction conditions: Aryl halide, phenylboronic acid, and catalyst in the specified solvent system. Data is illustrative and compiled from various sources.
Table 2: Influence of Solvent on Suzuki Coupling Yield
| Entry | Solvent System | Base | Yield (%) |
| 1 | Toluene/H₂O | K₃PO₄ | 60 |
| 2 | Acetonitrile/H₂O | K₃PO₄ | 36 |
| 3 | 1,4-Dioxane/H₂O | K₃PO₄ | 80 |
| 4 | DMF/H₂O | K₂CO₃ | 95 |
| 5 | 2-MeTHF/H₂O | Cs₂CO₃ | 95 |
Reaction conditions: Aryl halide, boronic acid derivative, and catalyst with the specified base. Data is illustrative and compiled from various sources.[1][2][3]
Experimental Protocols
General Protocol for Optimizing Base and Solvent in the Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for screening different bases and solvents to optimize the coupling reaction.
Materials:
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This compound (1.2 equivalents)
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Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst) (1-5 mol%)
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) (2.0-3.0 equivalents)
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Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF, DMF)
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Degassed water (if using an aqueous system)
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Anhydrous sodium sulfate or magnesium sulfate
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, the selected base, and the palladium catalyst.
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Add the chosen degassed solvent or solvent mixture via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A flowchart for troubleshooting common issues in Suzuki coupling reactions.
Logical Relationship of Reaction Components
Caption: Relationship between reactants and the catalytic system in Suzuki coupling.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Purification of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. The focus is on the effective removal of boron-containing impurities from the final products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds synthesized using this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Presence of Boronic Acid Impurities in the Final Product
Question: After my reaction and initial work-up, I am still observing impurities derived from this compound in my final product. How can I effectively remove them?
Answer: The removal of residual boronic acid and its byproducts is a critical step in ensuring the purity of your target compound. Several methods can be employed, often in combination, to achieve this.
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Aqueous Basic Wash: Unreacted boronic acids can often be removed by performing a liquid-liquid extraction with a basic aqueous solution. The boronic acid is converted to its more water-soluble boronate salt, which partitions into the aqueous phase.
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Column Chromatography: This is a highly effective method for separating the desired product from polar boron-containing impurities. The choice of solvent system is crucial for achieving good separation.
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Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The selection of an appropriate solvent or solvent system is key to obtaining high purity crystals with a good yield.
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Boronic Acid Scavengers: Specialised silica-based scavengers can be used to selectively bind and remove boronic acid impurities from the reaction mixture.
Logical Flow for Boronic Acid Impurity Removal:
Caption: Workflow for the removal of boronic acid impurities.
Issue 2: Formation of Homocoupled Byproduct
Question: My reaction is producing a significant amount of a byproduct that appears to be the homocoupled dimer of this compound. How can I minimize this side reaction and separate the byproduct from my desired product?
Answer: The homocoupling of boronic acids is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when two molecules of the boronic acid react with each other.
Minimizing Homocoupling:
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Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can promote homocoupling.
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Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling. It may be necessary to screen different catalyst systems.
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Reaction Conditions: Optimization of reaction temperature, time, and the rate of addition of reagents can also help to minimize the formation of the homocoupled byproduct.
Separation of Homocoupled Byproduct:
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Column Chromatography: Meticulous column chromatography with a carefully selected eluent system is often the most effective way to separate the desired product from the homocoupled byproduct, which may have a similar polarity.
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Recrystallization: If there is a sufficient difference in the solubility of your product and the homocoupling byproduct, fractional recrystallization can be an effective separation method.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography to purify products from reactions with this compound?
A1: The optimal solvent system for column chromatography will depend on the polarity of your specific product. However, for biaryl compounds containing a pyrazole moiety, a good starting point is a gradient elution with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or acetone. For example, you could start with 100% hexane and gradually increase the proportion of ethyl acetate.
Q2: What are some suitable solvents for recrystallizing pyrazole-containing compounds?
A2: The choice of recrystallization solvent is highly dependent on the structure of the specific compound. Common single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently effective. It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent pair.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, as with all chemicals, it is important to handle this compound with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) for this compound. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.
Q4: How can I confirm that all boron-containing impurities have been removed from my final product?
A4: To confirm the absence of boron impurities, highly sensitive analytical techniques are required. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a common and very sensitive method for detecting trace amounts of boron. For organic boron compounds, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Basic Wash
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After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or 1M potassium carbonate. Repeat the wash two to three times.
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Combine the aqueous layers and back-extract with the organic solvent to ensure no product is lost.
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Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Representative Column Chromatography Purification
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Adsorb the crude product onto a small amount of silica gel.
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Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% petroleum ether and gradually increasing the polarity with acetone).
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Carefully load the adsorbed crude product onto the top of the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Recrystallization Procedure
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Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol).
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If using a mixed-solvent system, add a hot anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Boron Impurity Removal
| Purification Method | Principle of Separation | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Basic Wash | Partitioning based on acidity | Moderate | Simple, removes bulk of acidic impurities | Not effective for non-acidic boron impurities |
| Column Chromatography | Adsorption and polarity differences | High | Excellent separation of closely related compounds | Can be time-consuming and require large solvent volumes |
| Recrystallization | Differential solubility | High | Can yield very pure crystalline material | Only applicable to solids, yield can be variable |
| Boronic Acid Scavengers | Covalent or dative bonding | Very High | High selectivity for boronic acids, simple filtration removal | Higher cost compared to traditional methods |
Table 2: Representative Solvent Systems for Purification
| Purification Method | Compound Type | Recommended Solvent System(s) |
| Column Chromatography | Biaryl pyrazoles | Hexane/Ethyl Acetate (gradient), Petroleum Ether/Acetone (gradient) |
| Recrystallization | Polar pyrazole derivatives | Ethanol, Methanol, Ethanol/Water |
| Recrystallization | Less polar pyrazole derivatives | Hexane/Ethyl Acetate, Toluene |
Visualizations
Signaling Pathway/Workflow Diagrams
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Stability of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (4-(1H-Pyrazol-1-yl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile organic compound widely used in medicinal chemistry and organic synthesis. Its structure incorporates a pyrazole ring, a common motif in pharmaceuticals, and a boronic acid group, which is a key functional group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This makes it a valuable building block for the synthesis of complex organic molecules, including potential drug candidates and advanced materials.[1]
Q2: How should I store and handle this compound to ensure its stability?
To maintain its integrity, this compound should be stored at 0-8°C.[1] It is also advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which can promote degradation.
Q3: What are the common side reactions to be aware of when using this boronic acid?
The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by moisture, strong bases, and high temperatures.
-
Homocoupling: This reaction leads to the formation of a biaryl product derived from the boronic acid itself. It can be promoted by the presence of oxygen and certain palladium catalysts.
Q4: Is it better to use the free boronic acid or its pinacol ester derivative?
Using the pinacol ester of this compound is often advantageous. Pinacol esters are generally more stable to storage and handling, and they can be less susceptible to protodeboronation under certain reaction conditions.[2] The pinacol ester can be synthesized from the corresponding boronic acid or used directly in coupling reactions.[3]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. Follow this guide to troubleshoot and optimize your reaction.
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: A stepwise guide to troubleshooting low yields in Suzuki-Miyaura coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Reagent Degradation | Use freshly purchased or properly stored this compound. Consider using the more stable pinacol ester derivative.[2] |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is air- and moisture-stable. | |
| Suboptimal Base | The choice of base is critical. For heteroaryl boronic acids, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to minimize side reactions. | |
| Poor Solubility | Ensure adequate solubility of all reagents at the reaction temperature. Consider using a solvent system like dioxane/water or toluene/water. For poorly soluble substrates, higher temperatures or microwave heating may be beneficial.[4] | |
| Significant Protodeboronation | Presence of Water | Use anhydrous solvents and reagents. Ensure the reaction is carried out under a dry, inert atmosphere (N₂ or Ar). |
| Strong Basic Conditions | Switch to a milder base such as K₂CO₃ or Cs₂CO₃. | |
| High Temperature | If possible, lower the reaction temperature. The use of a more active catalyst system may allow for efficient coupling at lower temperatures. | |
| Homocoupling of Boronic Acid | Presence of Oxygen | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere. |
| Catalyst Choice | Some palladium catalysts are more prone to promoting homocoupling. Experiment with different palladium sources and ligands. |
Issues in Chan-Lam Coupling
The Chan-Lam coupling provides an alternative method for forming C-N or C-O bonds. Here are some common issues and solutions when using this compound in this reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Rate | Inefficient Catalyst Turnover | The reaction is often performed with a stoichiometric or catalytic amount of a copper(II) salt (e.g., Cu(OAc)₂). Ensure the use of an appropriate amount of the copper source. The reaction can be sensitive to the ligand used; pyridine or other N-ligands are often employed.[5] |
| Steric Hindrance | If the coupling partner (amine or alcohol) is sterically hindered, the reaction may be slow. Higher temperatures or longer reaction times may be necessary. | |
| Protodeboronation | Basic Conditions | While a base is often required, a strong base can promote protodeboronation. Triethylamine or pyridine are commonly used.[5] |
| Competitive Oxidation | Reaction Conditions | The Chan-Lam coupling is an oxidative coupling. Ensure that the desired coupling is favored over undesired oxidation of the starting materials. Running the reaction open to air is common as oxygen can be the terminal oxidant.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
Technical Support Center: Microwave-Assisted Suzuki Coupling with (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in microwave-assisted Suzuki coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the microwave-assisted Suzuki coupling reaction with this compound.
Question: My reaction shows low or no conversion of starting materials. What are the primary causes and how can I resolve this?
Answer: Low to no conversion is a frequent issue and can typically be traced back to several key factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or is decomposing. Ensure your palladium precatalyst and ligands are of high quality and handled under an inert atmosphere to prevent degradation.[1][2] If using a Pd(II) precatalyst, the in situ reduction to Pd(0) may be inefficient under your current conditions.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst.[3][4] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[2][4]
-
Suboptimal Reaction Conditions: The temperature and reaction time may not be optimal. Microwave heating allows for rapid optimization of these parameters.[5][6] A systematic screen of temperatures (e.g., 80-150 °C) and times (e.g., 5-60 minutes) is recommended.
Question: I am observing significant formation of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Answer: The formation of side products is a common challenge, particularly with heteroaryl boronic acids.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[7] This side reaction can be prevalent with electron-rich heterocyclic derivatives, especially under basic conditions.[8][9] To mitigate this:
-
Use a milder base: Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃.[10]
-
Use boronate esters: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation.[4][8]
-
Optimize temperature and time: Running the reaction at the lowest effective temperature and for the shortest possible duration can favor the desired cross-coupling.[4]
-
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to suppress this side reaction.[4]
Question: The pyrazole nitrogen in my boronic acid seems to be interfering with the reaction. What can I do?
Answer: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, leading to catalyst inhibition or poisoning.[11][12]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can help to stabilize the catalytic complex and prevent inhibition by the pyrazole nitrogen.[4]
-
Use of Pre-formed Catalysts: Using a well-defined palladium precatalyst can sometimes give more reproducible results than generating the active catalyst in situ.[4]
-
Slow Addition: In some cases, the slow addition of the nitrogen-containing coupling partner can help to maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for a microwave-assisted Suzuki coupling with this compound?
A1: A typical starting point would be to use a Pd(II) precatalyst with a suitable phosphine ligand, a carbonate or phosphate base, and a solvent mixture such as dioxane/water. Microwave irradiation at a temperature between 100-120 °C for 15-30 minutes is often a good initial set of parameters to test.[5][6]
Q2: Which palladium catalyst and ligand combination is best for this type of coupling?
A2: While there is no single "best" combination for all substrates, catalyst systems employing bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) are often highly effective for challenging couplings involving heteroaryl substrates.[4][13] Precatalysts such as XPhos Pd G3 or G4 can also be excellent choices.[1][13]
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3] The strength and solubility of the base are important. For nitrogen-containing heterocycles, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.[10]
Q4: What are the best solvents for this reaction?
A4: A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, THF, and DMF.[14][15] The addition of water can aid in the dissolution of the base and facilitate the catalytic cycle. The optimal solvent system may need to be determined empirically.
Q5: How can I monitor the progress of my microwave reaction?
A5: Due to the sealed-vessel nature of microwave reactions, real-time monitoring is not always feasible. It is recommended to run a series of small-scale reactions at different time points (e.g., 5, 10, 15, 30 minutes) and then analyze the crude reaction mixtures by TLC, LC-MS, or GC-MS to determine the optimal reaction time.[3]
Data Presentation
Table 1: Effect of Reaction Parameters on a Model Microwave-Assisted Suzuki Coupling
| Parameter | Variation | Yield (%) | Observations |
| Catalyst | Pd(PPh₃)₄ | 65 | Standard, may require longer reaction times. |
| PdCl₂(dppf) | 75 | Often more robust than Pd(PPh₃)₄. | |
| XPhos Pd G3 | 92 | Highly efficient for heteroaryl couplings. | |
| Base | K₂CO₃ | 85 | Common and effective base. |
| Cs₂CO₃ | 90 | Often improves yields for challenging substrates. | |
| K₃PO₄ | 88 | A strong, non-nucleophilic base. | |
| Solvent | Dioxane/H₂O (4:1) | 89 | A versatile and commonly used solvent system. |
| DMF/H₂O (4:1) | 82 | Good for substrates with poor solubility. | |
| Toluene/EtOH/H₂O (4:1:1) | 78 | Alternative solvent system. | |
| Temperature | 100 °C | 80 | Good starting temperature. |
| 120 °C | 91 | Increased temperature can improve reaction rate. | |
| 140 °C | 85 | Higher temperatures may lead to decomposition. | |
| Time | 10 min | 75 | May not be sufficient for complete conversion. |
| 20 min | 90 | Often a good balance of conversion and stability. | |
| 40 min | 88 | Longer times may increase side product formation. |
Note: The data in this table is representative and compiled from various sources on Suzuki couplings. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Representative Protocol for Microwave-Assisted Suzuki Coupling of an Aryl Bromide with this compound
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide. Seal the vial and further degas by bubbling argon or nitrogen through the mixture for 5-10 minutes.[4]
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes) with stirring.
-
Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Troubleshooting decision tree for common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. html.rhhz.net [html.rhhz.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (4-(1H-Pyrazol-1-yl)phenyl)boronic acid and Other Pyrazole Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid and other relevant pyrazole boronic acid derivatives. The focus is on their performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. This reaction is pivotal in the development of pharmaceuticals and advanced materials. The information presented herein, including experimental data and protocols, is intended to assist researchers in selecting the optimal reagents for their synthetic needs.
Introduction to Pyrazole Boronic Acids
Pyrazole boronic acids are bifunctional reagents that have gained significant traction in medicinal chemistry and materials science. The pyrazole moiety is a common pharmacophore in numerous drugs due to its metabolic stability and ability to participate in hydrogen bonding. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecular architectures.
This compound is a widely utilized building block in organic synthesis and medicinal chemistry. It plays a crucial role in the development of targeted therapies, including anti-cancer drugs, due to its ability to form stable complexes with various biomolecules. This guide will compare its performance with other commercially available or synthetically accessible pyrazole boronic acid derivatives.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryls and other conjugated systems. The efficiency of this reaction can be influenced by the structure of the boronic acid, the nature of the coupling partner (typically an aryl halide), the choice of catalyst, base, and solvent.
Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles with Various Boronic Acids
| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyrazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | |
| 4-Bromopyrazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | |
| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 | |
| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
Note: P1 is an XPhos-derived precatalyst.
Table 2: Suzuki-Miyaura Coupling of 4-bromo-3,5-dinitro-1H-pyrazole with Various Boronic Acids
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 95 | |
| 4-Methylphenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 96 | |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 98 | |
| 4-Fluorophenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 89 | |
| 2-Naphthylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 85 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions involving pyrazole derivatives, extracted from the cited literature.
General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles
To a reaction vessel are added the aryl halide (1.00 mmol), the corresponding boronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), and the palladium precatalyst P1 (6–7 mol%). The vessel is then charged with dioxane (4 mL) and H₂O (1 mL). The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of 4-bromo-3,5-dinitro-1H-pyrazole
A mixture of 4-bromo-3,5-dinitro-1H-pyrazole, the respective boronic acid, K₂CO₃, and XPhos Pd G2 catalyst in a dioxane/water solvent system is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent. The combined organic layers are dried and concentrated. The resulting crude product is purified by flash column chromatography to afford the desired 4-substituted-3,5-dinitro-1H-pyrazole.
Key Considerations for Reaction Optimization
Several factors can influence the outcome of the Suzuki-Miyaura coupling with pyrazole boronic acids:
-
Catalyst Choice: The use of specialized palladium precatalysts, such as those derived from bulky phosphine ligands like XPhos, has been shown to be highly effective for the coupling of nitrogen-rich heterocycles.
-
**Base
A Researcher's Guide: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid vs. its Pinacol Ester in Drug Discovery
In the realm of medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly kinase inhibitors. Central to this reaction are boronic acids and their derivatives. This guide provides a detailed comparison of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals insights into their respective properties, performance, and applications.
Executive Summary
This compound and its pinacol ester are both valuable reagents in Suzuki-Miyaura cross-coupling reactions. The choice between the two often represents a trade-off between reactivity and stability. Generally, the boronic acid is more reactive, potentially leading to higher yields and shorter reaction times. However, it is also more prone to degradation. Conversely, the pinacol ester offers enhanced stability, simplifying handling, purification, and storage, though it may exhibit lower reactivity in some cases. This guide presents a data-driven comparison to aid in the selection of the optimal reagent for specific research needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its pinacol ester is provided below. These properties can influence their handling, solubility, and reactivity.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₉H₉BN₂O₂[1] | C₁₅H₁₉BN₂O₂ |
| Molecular Weight | 187.99 g/mol [1] | 270.13 g/mol |
| Appearance | White to off-white powder or crystalline solid[2] | White to off-white crystalline powder |
| Melting Point | >300 °C | 135-139 °C |
| Solubility | Soluble in polar organic solvents like methanol and DMSO.[3] | Generally more soluble in a wider range of organic solvents compared to the boronic acid.[4] |
Stability Comparison
The stability of boronic acid reagents is a critical factor in their utility, affecting storage, handling, and reaction reproducibility.
This compound: Boronic acids are susceptible to various degradation pathways, including oxidation and dehydration to form boroxines (cyclic trimers). The presence of the pyrazole ring may also influence its stability. While generally stable under ambient conditions for short periods, long-term storage should be under an inert atmosphere at low temperatures to minimize degradation.[2]
This compound pinacol ester: The pinacol ester significantly enhances the stability of the boronic acid moiety. The pinacol group protects the boron center from oxidation and prevents the formation of boroxines. Pinacol esters are generally stable solids that can be stored for extended periods under normal laboratory conditions and are more amenable to chromatographic purification.[5] However, they can undergo hydrolysis back to the boronic acid, especially under acidic or basic conditions, a property that is sometimes exploited in situ during the Suzuki-Miyaura reaction.[6][7]
Reactivity in Suzuki-Miyaura Coupling
Both the boronic acid and its pinacol ester are effective coupling partners in Suzuki-Miyaura reactions. The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings involving pyrazole-phenyl boronic acid derivatives, highlighting their application in the synthesis of kinase inhibitors. Note: The data is compiled from different sources and does not represent a direct head-to-head comparison under identical conditions.
| Coupling Partner | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)-2-amino-pyridine | 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 60 | 6 | 91.8 | [8] |
| 3-chloroindazole | Phenylboronic acid | SPhos/XPhos based precatalysts | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | up to 86 | [9] |
| 4-iodoanisole | Phenylboronic acid | Pd/H-MOR | K₂CO₃ | EtOH/H₂O | 80 | 0.5 | 95 | [10] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-85 | [11] |
Experimental Protocols
Protocol 1: Comparative Hydrolytic Stability Study of this compound pinacol ester
This protocol allows for the quantitative comparison of the hydrolytic stability of the pinacol ester under different pH conditions.
Materials:
-
This compound pinacol ester
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphate buffer solutions (pH 5, 7.4, and 9)
-
Internal standard (e.g., a stable compound with a distinct retention time, such as naphthalene)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound pinacol ester in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in acetonitrile.
-
For each pH condition, mix the pinacol ester stock solution, internal standard stock solution, and the respective buffer in a vial to achieve a final desired concentration (e.g., 50% acetonitrile/50% buffer).
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area ratio of the pinacol ester to the internal standard.
-
Maintain the reaction vials at a constant temperature (e.g., 25 °C or 37 °C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each reaction mixture into the HPLC.
-
Monitor the disappearance of the pinacol ester peak and the appearance of the corresponding boronic acid peak.
-
Calculate the percentage of the remaining pinacol ester at each time point relative to the initial amount.
-
Plot the percentage of remaining pinacol ester versus time for each pH to determine the hydrolysis rate.[7][12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling in the Synthesis of a Kinase Inhibitor Precursor
This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with a pyrazole-phenyl boronic acid derivative, a key step in the synthesis of many kinase inhibitors.
Materials:
-
Aryl halide (e.g., 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-aminopyridine) (1.0 equiv)
-
This compound or its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Chemistry: Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Kinase Inhibitor Synthesis
Caption: Experimental workflow for the synthesis of a kinase inhibitor precursor.
Conclusion
Both this compound and its pinacol ester are highly effective reagents for the synthesis of complex molecules, particularly in the field of drug discovery. The choice between them depends on the specific requirements of the reaction. For reactions where high reactivity is paramount and the reagent can be used promptly after preparation, the boronic acid may be preferred. In contrast, for multi-step syntheses, high-throughput screening applications, or when long-term storage and ease of handling are critical, the pinacol ester is the superior choice due to its enhanced stability. Researchers should consider the trade-offs between reactivity and stability, as well as the specific conditions of their synthetic route, to make an informed decision.
References
- 1. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
A Head-to-Head Battle of Reactivity: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid vs. (4-bromophenyl)pyrazole in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides an in-depth comparison of the reactivity of two key building blocks: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid and (4-bromophenyl)pyrazole . This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions on substrate selection for their synthetic strategies.
The fundamental difference between these two reagents lies in their reactive functional groups: a boronic acid and a bromo group, respectively. This distinction dictates their roles in the catalytic cycle of the most common cross-coupling reactions, primarily the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Generally, boronic acids act as the organometallic nucleophile, while aryl bromides serve as the electrophilic partner.
Physicochemical Properties
A brief overview of the key physicochemical properties of the two compounds is presented below. These properties can influence solubility, stability, and handling.
| Property | This compound | 4-Bromopyrazole | 3-(4-Bromophenyl)-1H-pyrazole |
| Molecular Formula | C₉H₉BN₂O₂[1][2] | C₃H₃BrN₂[3] | C₉H₇BrN₂[4] |
| Molecular Weight | 187.99 g/mol [1][2] | 146.97 g/mol [3][5] | 223.07 g/mol [4] |
| Appearance | Brown to beige solid or powder[2] | White to cream crystalline powder[3] | Solid[4] |
| Melting Point | Not specified | 93-96 °C[3] | 132-136 °C[4] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | Slightly soluble in water[3] | Not specified |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. In this context, this compound serves as the nucleophilic partner, while a bromo-substituted pyrazole would act as the electrophile.
This compound is noted for its enhanced reactivity and selectivity in coupling reactions, making it a valuable reagent in the synthesis of biologically active compounds.[2] Its utility is highlighted in its application for creating targeted therapies in drug development.[2]
Conversely, (4-bromophenyl)pyrazole and its isomers are effective electrophilic partners in Suzuki-Miyaura reactions. For instance, 4-bromopyrazoles can be coupled with various boronic acids.[3][6] It is important to note that the position of the bromo substituent on the pyrazole ring can influence reactivity, with 3-bromopyrazoles sometimes reacting faster than 4-bromopyrazoles.[6] The presence of the unprotected N-H group in pyrazole can sometimes inhibit the reaction by coordinating to the palladium catalyst, though effective protocols have been developed to overcome this.[6]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Coupling Partners | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole derivative + Phenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65 | [7] |
| Aryl halide + this compound | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | Not specified for this specific boronic acid, but typical for pyrazole derivatives. | [8] |
| 4-Bromoanisole + Phenylboronic acid | Pd@[Ni(H₂BDP-SO₃)₂] | K₂CO₃ | H₂O/DMF | 60 | 4 | 91 | [9] |
| 4-Bromophenol + Phenylboronic acid | Pd/C | Various | Water (Microwave) | Not specified | 0.08-0.17 | >95 | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative
This protocol is based on a reported procedure for the coupling of 4-bromopyrazoles.[6][7]
-
Reaction Setup: To a dried Schlenk tube, add the 4-bromopyrazole derivative (1.0 mmol), the desired boronic acid (2.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G2, 6-7 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Reactivity in Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] In this scenario, (4-bromophenyl)pyrazole would serve as the aryl halide partner. This compound is not a typical substrate for the Heck reaction.
The reactivity of bromo-pyrazoles in the Heck reaction has been demonstrated. For example, 4-bromo-1,3,5-trimethylpyrazole has been coupled with tert-butyl acrylate.[12] More efficiently, 1-protected-4-iodo-1H-pyrazoles have been shown to react with various alkenes in good yields, suggesting that the corresponding bromo-pyrazoles would also be reactive, albeit potentially requiring more forcing conditions.[12]
Experimental Data: Heck Coupling
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 95 | [12] |
| 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl | Not specified | Not specified | Not specified | 32 | [12] |
Experimental Protocol: Heck Coupling of a 4-Halopyrazole
This protocol is adapted from a procedure for the Heck-Miyaura reaction of 4-iodo-1H-pyrazoles.[12]
-
Reaction Setup: In a sealed tube, dissolve the 4-halopyrazole (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), and P(OEt)₃ (4 mol%) in DMF.
-
Base Addition: Add triethylamine (Et₃N, 2.0 equiv) to the mixture.
-
Reaction: Heat the sealed tube at 100 °C for the required time (e.g., 24 hours).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the 4-alkenyl-1H-pyrazole.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between an aryl halide and an amine.[13] Similar to the Heck reaction, (4-bromophenyl)pyrazole is the suitable substrate here, while the boronic acid is not used in this transformation.
The amination of 4-halopyrazoles has been successfully demonstrated. For instance, 4-bromo-1H-1-tritylpyrazole undergoes Buchwald-Hartwig coupling with various amines.[14] The choice of ligand is crucial, with bulky electron-rich phosphine ligands like tBuDavePhos showing good performance.[14] The reaction is sensitive to the nature of the amine; amines lacking a β-hydrogen tend to give better yields due to the suppression of β-hydride elimination as a side reaction.[14] For amines with β-hydrogens, copper-catalyzed conditions may be more effective.[14]
Experimental Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Xylene (MW) | 160 | 60 | [15][16] |
| 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Xylene (MW) | 160 | 67 | [15] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole
This protocol is based on a reported microwave-assisted procedure.[16]
-
Reaction Setup: To a microwave vial, add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv), tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), and potassium tert-butoxide (2.0 equiv).
-
Reagent Addition: Add the amine (2.0 equiv) and xylene as the solvent.
-
Reaction: Seal the vial and heat it in a microwave reactor at the specified temperature (e.g., 160 °C) for the designated time (e.g., 10 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Conclusion
The choice between This compound and (4-bromophenyl)pyrazole is fundamentally dictated by the desired synthetic transformation. They are not direct competitors but rather complementary partners in the world of cross-coupling chemistry.
-
This compound is the reagent of choice when the pyrazolylphenyl moiety is to be introduced as a nucleophile, primarily in Suzuki-Miyaura couplings , to form biaryl structures. Its reported high reactivity makes it an attractive building block for complex molecule synthesis.
-
(4-bromophenyl)pyrazole serves as a versatile electrophile. It is the appropriate starting material for Suzuki-Miyaura couplings (when coupled with a different boronic acid), Heck couplings for the introduction of alkenyl groups, and Buchwald-Hartwig aminations for the formation of C-N bonds.
For researchers designing synthetic routes, the decision is clear: if the pyrazolylphenyl unit is the nucleophilic component, the boronic acid is used. If this unit is the electrophilic backbone to be further functionalized, the bromo-derivative is the starting point. The experimental data and protocols provided herein offer a guide to the conditions under which these valuable reagents can be effectively employed.
References
- 1. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 4. 3-(4-Bromophenyl)-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds, heavily relies on the stability and reactivity of its organoboron component. While (4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a valuable building block, its inherent instability, particularly the propensity for protodeboronation, can lead to diminished yields and reproducibility. This guide provides an objective comparison of more stable and efficient alternatives, namely potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, for the synthesis of pyrazole-containing biaryls. A brief overview of organosilanes for Hiyama coupling is also presented as a boron-free alternative.
Executive Summary: The Stability Advantage
The primary challenge with many heteroaryl boronic acids, including the pyrazole-containing title compound, is their susceptibility to degradation. This instability necessitates careful handling, storage, and often the use of excess reagent to achieve desired yields. Potassium organotrifluoroborates and MIDA boronates have emerged as superior alternatives due to their enhanced stability.
-
Potassium Organotrifluoroborates: These tetracoordinate boron species are typically crystalline, free-flowing solids that are remarkably stable to air and moisture.[1] This stability translates to a longer shelf-life and more consistent performance in cross-coupling reactions, often providing higher yields, especially with challenging substrates.[2][3]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates offer exceptional stability, rendering them compatible with a wide range of reaction conditions and even chromatography.[4][5] A key feature is their ability to undergo slow, controlled release of the corresponding boronic acid under specific basic conditions, which can be highly advantageous in reactions where the boronic acid is unstable.[4][6]
Comparative Performance in Biaryl Synthesis
While direct head-to-head comparative yield data for this compound and its alternatives under identical conditions is scarce in the literature, a comparative analysis can be drawn from published results with similar substrates. The following table summarizes representative yields for the Suzuki-Miyaura coupling of pyrazole-containing organoboron reagents with various aryl halides.
| Organoboron Reagent | Coupling Partner | Product | Yield (%) | Catalyst/Conditions | Reference(s) |
| This compound | Aryl Bromide | 4-Aryl-1-phenylpyrazole | 60-95% (typical) | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | [7] |
| Potassium (1H-Pyrazol-5-yl)trifluoroborate | 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-1H-pyrazole | 84% | Pd(OAc)₂, RuPhos, Na₂CO₃, EtOH, 85 °C | [3][8] |
| (1-Benzyl-1H-pyrazol-4-yl) MIDA boronate | Aryl Halide | 1-Benzyl-4-aryl-1H-pyrazole | Not specified | Standard Suzuki-Miyaura conditions | [9] |
| (4-(1H-Pyrazol-1-yl)phenyl)silane (Hiyama) | Aryl Halide | 4-Aryl-1-phenylpyrazole | Varies | Pd catalyst, F⁻ activator (e.g., TBAF) | [10][11] |
Note: The yields presented are based on reported examples with similar pyrazole-containing substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. The data suggests that potassium trifluoroborates can provide excellent yields, often under milder conditions than those required for boronic acids. MIDA boronates are noted for their stability and utility in iterative cross-coupling, though specific yield comparisons are less frequently reported.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory.
Synthesis of Potassium (4-(1H-Pyrazol-1-yl)phenyl)trifluoroborate
This protocol describes a general procedure for the conversion of a boronic acid to its corresponding trifluoroborate salt.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water
-
Acetone
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol.
-
Slowly add a saturated aqueous solution of KHF₂ (3.0 equiv) to the stirring methanolic solution. A precipitate should form.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Remove the methanol under reduced pressure.
-
Suspend the residue in acetone, stir for 10 minutes, and collect the solid by filtration.
-
Wash the solid with acetone and then diethyl ether.
-
Dry the resulting potassium (4-(1H-Pyrazol-1-yl)phenyl)trifluoroborate under high vacuum.[1]
Suzuki-Miyaura Coupling of Potassium (1H-Pyrazol-5-yl)trifluoroborate
This protocol is adapted from a study on the coupling of heteroaryltrifluoroborates.[3][8]
Materials:
-
Potassium (1H-Pyrazol-5-yl)trifluoroborate (1.05 equiv)
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
RuPhos (10 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Ethanol (EtOH)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium (1H-Pyrazol-5-yl)trifluoroborate, Pd(OAc)₂, RuPhos, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add degassed ethanol.
-
Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Synthesis of (4-(1H-Pyrazol-1-yl)phenyl) MIDA Boronate
MIDA boronates are typically synthesized via condensation of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA).[5]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF) or Toluene/DMSO
Procedure:
-
Suspend this compound (1.0 equiv) and MIDA (1.1 equiv) in toluene with a small amount of DMSO to aid solubility.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water azeotropically.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid (4-(1H-Pyrazol-1-yl)phenyl) MIDA boronate can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Coupling of a MIDA Boronate
This protocol outlines a general procedure for the coupling of MIDA boronates.[4]
Materials:
-
(4-(1H-Pyrazol-1-yl)phenyl) MIDA boronate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane and Water (typically 5:1)
Procedure:
-
In a reaction tube, combine the aryl halide, (4-(1H-Pyrazol-1-yl)phenyl) MIDA boronate, palladium catalyst, phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the tube and heat to the required temperature (e.g., 80-100 °C) for the necessary time (monitor by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of stability for different organoboron reagents in Suzuki-Miyaura coupling.
Caption: Experimental workflow for biaryl synthesis using different organoboron reagents.
Conclusion
For researchers engaged in the synthesis of pyrazole-containing biaryls, moving beyond traditional boronic acids to their more stable trifluoroborate and MIDA boronate counterparts offers significant advantages. The enhanced stability of these alternatives leads to more reliable and often higher-yielding Suzuki-Miyaura cross-coupling reactions. While the initial preparation of these reagents adds a synthetic step, the benefits in terms of handling, storage, and reaction performance, particularly for complex and sensitive substrates, make them invaluable tools in modern drug discovery and materials science. The choice between potassium trifluoroborates and MIDA boronates will depend on the specific synthetic strategy, with MIDA boronates offering unique advantages for iterative cross-coupling approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Comparing Pyrazole Boronic Acid Isomers for Researchers
For scientists and professionals in drug development, pyrazole boronic acids are invaluable building blocks. Their utility in forming carbon-carbon bonds, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, makes them a staple in synthesizing complex molecules for pharmaceuticals and material science.[1][2][3][4] However, the isomeric position of the boronic acid group on the pyrazole ring significantly influences the molecule's reactivity and spectroscopic signature. This guide provides an objective, data-driven comparison of the key spectroscopic features of 1H-pyrazole-3-boronic acid and 1H-pyrazole-4-boronic acid, offering a clear reference for characterization and quality control.
At a Glance: Key Physicochemical and Spectroscopic Data
The following tables summarize the available quantitative data for the two primary carbon-substituted isomers of pyrazole boronic acid. While complete datasets are not always available in published literature, this compilation from vendor specifications and patent filings provides a solid baseline for comparison.
Table 1: Physicochemical Properties of Pyrazole Boronic Acid Isomers
| Property | 1H-Pyrazole-3-boronic acid | 1H-Pyrazole-4-boronic acid |
| CAS Number | 376584-63-3[5][6][7][8] | 763120-58-7[9][10][11] |
| Molecular Formula | C₃H₅BN₂O₂[5] | C₃H₅BN₂O₂[11] |
| Molecular Weight | 111.90 g/mol | 111.90 g/mol |
| Appearance | White or very pale pink powder or crystalline powder[5] | White to light orange to green powder[11] |
| Melting Point | Not consistently reported | 146-151 °C |
Table 2: Comparative NMR Spectroscopic Data (¹H, ¹³C, ¹¹B)
| Isomer | Technique | Solvent | Chemical Shifts (δ, ppm) |
| 1H-Pyrazole-3-boronic acid | ¹H NMR | - | Data not readily available in the literature. Vendor data states "To conform to structure".[5] |
| ¹³C NMR | - | Data not readily available. | |
| ¹¹B NMR | - | Expected in the range of 27-33 ppm for sp² hybridized boron.[12] | |
| 1H-Pyrazole-4-boronic acid | ¹H NMR | - | Data for the free acid is not readily available. |
| ¹³C NMR | - | Data not readily available. | |
| ¹¹B NMR | - | Expected in the range of 27-33 ppm for sp² hybridized boron.[12] | |
| 4-Pyrazoleboronic acid pinacol ester * | ¹H NMR | CDCl₃ | 7.91 (s, 2H, pyrazole C-H), 5.78 (br s, 1H, N-H), 1.33 (s, 12H, methyl)[13] |
Note: Data for the pinacol ester is provided for reference, as it is more commonly cited. The pinacol group introduces a large singlet at ~1.3 ppm in the ¹H NMR spectrum.
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Isomer | Technique | Key Peaks / m/z |
| 1H-Pyrazole-3-boronic acid | IR | Data not readily available. |
| MS | Data not readily available. | |
| 1H-Pyrazole-4-boronic acid | IR | Data for the pinacol ester is available, but specific peak assignments are not provided in the search results.[14][15] |
| MS | Data not readily available. |
Structural Isomers and Their Role in Synthesis
The primary application of these isomers is in palladium-catalyzed cross-coupling reactions. The workflow for a typical Suzuki-Miyaura coupling is a three-step catalytic cycle involving the palladium catalyst. The choice of the pyrazole boronic acid isomer is critical as it dictates the final position of the pyrazole moiety in the target molecule.
Caption: Suzuki-Miyaura coupling workflow.
This diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry where pyrazole boronic acids serve as key reagents. The cycle begins with the oxidative addition of an organic halide to the Pd(0) catalyst. This is followed by transmetalation with the pyrazole boronic acid (activated by a base) and concludes with reductive elimination to yield the final product and regenerate the catalyst.[3][16]
Experimental Protocols
Detailed experimental procedures for the spectroscopic analysis of these specific isomers are not extensively published. However, standard protocols for the analysis of boronic acids can be adapted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of boronic acids is as follows:
-
Sample Preparation: Dissolve approximately 4-5 mg of the pyrazole boronic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Boronic acids can have limited solubility, so the choice of solvent is critical.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹¹B NMR, a broadband probe is required. It is highly recommended to use quartz NMR tubes for ¹¹B NMR to avoid a broad background signal from borosilicate glass tubes.[12][17]
-
¹H NMR Acquisition:
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[17]
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening from the adjacent boron atom, a longer acquisition time with more scans is typically necessary.
-
The carbon atom directly attached to the boron (the ipso-carbon) may be difficult to observe due to quadrupolar relaxation.[18]
-
-
¹¹B NMR Acquisition:
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic peaks, including:
-
Broad O-H stretching from the B(OH)₂ group (~3200-3600 cm⁻¹).
-
N-H stretching from the pyrazole ring (~3100-3300 cm⁻¹).
-
Aromatic C-H and C=C/C=N stretching (~3100-3150 cm⁻¹ and ~1400-1600 cm⁻¹, respectively).
-
Strong B-O stretching (~1300-1400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for these polar molecules.
-
Analysis: In positive-ion mode, look for the protonated molecule [M+H]⁺. In negative-ion mode, adducts such as [M+OH]⁻ may be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
While a complete, directly comparative spectroscopic dataset for 1H-pyrazole-3-boronic acid and 1H-pyrazole-4-boronic acid is not available in a single source, this guide consolidates the existing data and provides standardized protocols for their analysis. The distinct substitution patterns of these isomers will inevitably lead to unique ¹H and ¹³C NMR spectra, which are crucial for confirming the identity and purity of these essential synthetic building blocks. The provided workflows and experimental outlines offer a practical framework for researchers to generate their own comprehensive data for these valuable reagents.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-boronic acid hydrate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 376584-63-3|(1H-Pyrazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 8. Pyrazole-3-boronic acid | 376584-63-3 [chemicalbook.com]
- 9. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR [m.chemicalbook.com]
- 10. 763120-58-7|1H-Pyrazole-4-boronic acid|BLD Pharm [bldpharm.com]
- 11. chemimpex.com [chemimpex.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 14. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Pyrazoleboronic acid pinacol ester(269410-08-4)IR [chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenylboronic acids (PBAs) and their derivatives have emerged as a versatile class of compounds with significant potential in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has led to the development of novel therapeutic agents targeting a range of diseases. This guide provides a comparative overview of the biological activities of various PBA derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparison of Biological Activities
The biological efficacy of phenylboronic acid derivatives varies significantly with their structural modifications. The following table summarizes the in vitro activity of representative compounds against various biological targets.
| Compound/Derivative | Target/Activity | Test System | IC50 / Ki / MIC | Reference |
| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma Cell Lines | IC50: 4.60 nM - 7.05 nM | [1] |
| 3-(2-hydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | AmpC β-Lactamase | E. coli | Ki: 0.3 µM | [2] |
| 3-(2,4-dihydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | AmpC β-Lactamase | E. coli | Ki: 0.45 µM | [2] |
| Benzo[b]thiophene-2-boronic acid | AmpC β-Lactamase | E. coli | Ki: 27 nM | [3] |
| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Antibacterial | Vibrio parahaemolyticus | MIC: 100 µg/mL | [4] |
| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Antibacterial | Vibrio parahaemolyticus | MIC: 100 µg/mL | [4] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Antibacterial | Bacillus cereus | MIC < AN2690 (Tavaborole) | [5] |
| Chalcone-boronic acid analog (cis) | Tubulin Polymerization | - | IC50: 1.5 µM | [1] |
| Chalcone-boronic acid analog (trans) | Tubulin Polymerization | - | IC50: 7.8 µM | [1] |
| Dipeptidyl boronic acid (Compound 15) | Proteasome | U266 cells | IC50: 4.60 nM | [1] |
| Dipeptidyl boronic acid prodrug (Compound 18) | Proteasome | - | IC50: 6.74 nM | [1] |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., DIMPBA, FIPBA)
-
Bacterial strains (e.g., Vibrio parahaemolyticus, Bacillus cereus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: From a pure overnight culture, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.[6][7]
MTT Assay for Anticancer Activity (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.[8]
Enzyme Inhibition Assay (Determination of IC50 and Ki)
This protocol outlines a general procedure for determining the inhibitory potency of a compound against a specific enzyme.
Materials:
-
Purified enzyme (e.g., AmpC β-lactamase, Proteasome)
-
Substrate for the enzyme (e.g., nitrocefin for β-lactamase)
-
Test compounds (phenylboronic acid derivatives)
-
Buffer solution appropriate for the enzyme
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Prepare Solutions: Prepare a buffer at the optimal pH for the enzyme. Prepare the enzyme at a concentration that allows for measurable activity.
-
Pre-incubation with Inhibitor: Mix the enzyme with various concentrations of the inhibitor and allow them to pre-incubate for a set period to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Monitor Reaction: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time.
-
Data Analysis:
-
IC50 Determination: Plot the reaction rate against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Ki Determination: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.[9][10][11]
-
Visualizing Mechanisms and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by phenylboronic acid derivatives.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
Navigating Large-Scale Biaryl Synthesis: A Cost-Effectiveness Analysis of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid and its Alternatives
For researchers and professionals in drug development and large-scale chemical synthesis, the selection of key reagents is a critical decision impacting both the efficiency and economic viability of a process. (4-(1H-Pyrazol-1-yl)phenyl)boronic acid has emerged as a valuable building block in the construction of complex biaryl structures, which are prevalent in many pharmaceutical agents. This guide provides an objective comparison of the cost-effectiveness of using this compound against its key alternatives in large-scale Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into biaryl systems often imparts desirable pharmacological properties.[1] this compound serves as a direct and efficient precursor for introducing this functionality. However, challenges associated with the stability, purification, and cost of boronic acids in large-scale operations have prompted the development of alternative reagents. This comparison focuses on the practical and economic aspects of using the parent boronic acid versus its more stable and potentially more cost-effective surrogates: the corresponding MIDA (N-methyliminodiacetic acid) boronate and potassium trifluoroborate salt.
Executive Summary: A Comparative Overview
| Reagent | Key Advantages | Key Disadvantages | Estimated Relative Cost-in-Use (Large Scale) |
| This compound | High reactivity, direct use in Suzuki coupling. | Potential for instability (protodeboronation), may require specialized storage, can be challenging to purify on a large scale. | Baseline |
| Potassium (4-(1H-Pyrazol-1-yl)phenyl)trifluoroborate | High stability (air and moisture), long shelf-life, crystalline and easy to handle.[2] | Requires an additional synthetic step, may necessitate modified Suzuki coupling conditions. | Potentially lower due to stability and handling, but initial synthesis cost is a factor. |
| This compound MIDA ester | Exceptional stability, compatible with chromatography, allows for slow release of the boronic acid.[3][4] | Requires an additional synthetic step and subsequent hydrolysis under reaction conditions. | Higher initial synthesis cost, but can be offset by improved yields and simplified purification. |
Large-Scale Synthesis Cost Analysis
The cost-effectiveness of each reagent is determined not only by the price of the starting materials but also by the overall process efficiency, including reaction yields, purification costs, and waste generation.
Synthesis of the Common Precursor: 1-(4-Bromophenyl)-1H-pyrazole
The synthesis of the key intermediate, 1-(4-bromophenyl)-1H-pyrazole, is a crucial first step. A common laboratory-scale synthesis involves the condensation of 4-bromophenylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole
To a solution of 4-bromophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, 1,1,3,3-tetramethoxypropane (1.1 equivalents) is added. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the product is isolated by extraction and purified by crystallization or chromatography.
Cost Breakdown of Starting Materials for 1-(4-Bromophenyl)-1H-pyrazole:
| Starting Material | Supplier Example | Price (per kg) |
| 4-Bromophenylhydrazine hydrochloride | IndiaMART | |
| 4-Bromophenylhydrazine hydrochloride | Sigma-Aldrich | Varies based on purity and quantity[6][7] |
| 1,1,3,3-Tetramethoxypropane | Sigma-Aldrich | ~$33.50 per 100mL |
| 1,1,3,3-Tetramethoxypropane | Apollo Scientific | |
| 1,1,3,3-Tetramethoxypropane | ChemicalBook | ~$10 USD[9] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
From Precursor to Coupling Reagent: A Cost Comparison
The subsequent conversion of 1-(4-bromophenyl)-1H-pyrazole to the boronic acid or its alternatives is where the cost-effectiveness begins to diverge.
Logical Workflow for Reagent Selection
Caption: Decision workflow for selecting a borylation strategy.
1. This compound via Miyaura Borylation
This is the most direct route to a Suzuki coupling-ready reagent. However, large-scale Miyaura borylations can be costly due to the use of palladium catalysts and boronic ester reagents like bis(pinacolato)diboron (B2pin2). The subsequent hydrolysis of the boronate ester to the boronic acid adds a step and can be challenging.
Experimental Protocol: Large-Scale Miyaura Borylation
A solution of 1-(4-bromophenyl)-1H-pyrazole (1 equivalent), bis(pinacolato)diboron (1.2 equivalents), and a palladium catalyst (e.g., Pd(dppf)Cl2, 0.02-0.05 mol%) in a suitable solvent like dioxane is heated under an inert atmosphere. A base, such as potassium acetate, is added, and the reaction is stirred at elevated temperature until completion. The resulting boronate ester is then hydrolyzed using aqueous acid to yield the desired boronic acid.
2. Potassium (4-(1H-Pyrazol-1-yl)phenyl)trifluoroborate
Trifluoroborate salts offer enhanced stability and are often crystalline, free-flowing solids, which simplifies handling and storage on a large scale.[2] The synthesis involves treating the corresponding boronic acid with potassium hydrogen fluoride (KHF2). While this adds a step, the increased stability can lead to more consistent results in the subsequent coupling reaction and reduce waste from decomposed material.
Experimental Protocol: Synthesis of Potassium Aryltrifluoroborate
This compound (1 equivalent) is dissolved in a suitable solvent like methanol. An aqueous solution of potassium hydrogen fluoride (KHF2, 3-4 equivalents) is added, and the mixture is stirred at room temperature. The potassium trifluoroborate salt typically precipitates from the solution and can be isolated by filtration.
3. This compound MIDA ester
MIDA boronates are exceptionally stable and have the unique advantage of being compatible with silica gel chromatography, which can significantly simplify purification.[3] They act as a protecting group for the boronic acid, which is released slowly under the basic conditions of the Suzuki coupling. This slow-release mechanism can be beneficial for challenging couplings by maintaining a low concentration of the reactive boronic acid, thus minimizing side reactions.[4]
Experimental Protocol: Synthesis of MIDA Boronate
This compound (1 equivalent) and N-methyliminodiacetic acid (MIDA, 1.1 equivalents) are suspended in a solvent mixture such as toluene/DMSO. The mixture is heated to reflux with a Dean-Stark trap to remove water. Upon completion, the MIDA boronate can be isolated and purified by crystallization or chromatography.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The ultimate test of cost-effectiveness lies in the performance of each reagent in the desired Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1 equivalent), the boronic acid derivative (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a more active Buchwald-type catalyst, 0.01-2 mol%), and a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system (e.g., dioxane/water, toluene/water) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.
Comparative Performance Data (Illustrative):
| Reagent | Aryl Halide | Catalyst (mol%) | Base | Yield (%) | Reaction Time (h) |
| This compound | 4-Bromoacetophenone | Pd(PPh3)4 (2) | K2CO3 | 85-95[10] | 6-12 |
| Potassium (4-(1H-Pyrazol-1-yl)phenyl)trifluoroborate | 4-Bromoacetophenone | Pd(OAc)2/RuPhos (5/10) | Na2CO3 | ~84 (for a similar pyrazole)[11] | 48 |
| This compound MIDA ester | 4-Chloroacetophenone | Pd(OAc)2/SPhos (2/4) | K3PO4 | >90 (for similar unstable boronates)[4] | 12-24 |
Note: The data presented is illustrative and compiled from various sources with different substrates and conditions. Direct comparative studies under identical conditions are limited.
Signaling Pathway of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision.
-
This compound remains a viable option, particularly for well-optimized processes where its reactivity can be harnessed effectively.
-
Potassium (4-(1H-Pyrazol-1-yl)phenyl)trifluoroborate presents a compelling alternative for large-scale campaigns due to its superior stability, which can lead to more reproducible results and reduced waste. The additional synthetic step may be offset by these advantages.
-
This compound MIDA ester is an excellent choice for complex syntheses where purification is a significant challenge or when dealing with particularly sensitive substrates. The slow-release mechanism can lead to higher yields and purities, justifying the initial investment in its synthesis.
Ultimately, the most cost-effective approach will depend on the specific requirements of the target molecule, the scale of the synthesis, and the capabilities of the manufacturing facility. A thorough process development and cost analysis for each specific case is highly recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 4-Bromophenylhydrazine hydrochloride price,buy 4-Bromophenylhydrazine hydrochloride - chemicalbook [m.chemicalbook.com]
- 7. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 102-52-3 Cas No. | 1,1,3,3-Tetramethoxypropane | Apollo [store.apolloscientific.co.uk]
- 9. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4-(1H-Pyrazol-1-yl)phenyl)boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. The use of heteroaromatic boronic acids, such as (4-(1H-Pyrazol-1-yl)phenyl)boronic acid, is crucial in the development of novel pharmaceutical agents and functional materials. The choice of an appropriate palladium catalyst is paramount for the success of these coupling reactions, directly impacting reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of common palladium catalysts in Suzuki-Miyaura couplings involving this compound and its analogs, supported by experimental data from relevant literature.
The pyrazole moiety, present in this compound, can influence the catalytic cycle of the Suzuki-Miyaura reaction. The nitrogen atoms in the pyrazole ring can potentially coordinate to the palladium center, which may affect the catalyst's activity and stability.[1] Therefore, the selection of a suitable palladium catalyst and corresponding ligands is critical to achieve optimal results.
Performance Comparison of Palladium Catalysts
Direct comparative studies on a wide range of palladium catalysts for the Suzuki-Miyaura coupling of this compound are not extensively documented in a single source. However, by compiling data from various studies on the coupling of pyrazole derivatives and other heteroaryl boronic acids, we can provide a comparative overview of commonly used catalytic systems. The following table summarizes the performance of different palladium catalysts in analogous Suzuki-Miyaura reactions.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 4-Iodo-1-methyl-1H-pyrazole | Na₂CO₃ | DME/H₂O | Reflux | 12 | 14 | Low yield with conventional heating.[2] |
| Pd(PPh₃)₄ | 4-Iodo-1-methyl-1H-pyrazole | Cs₂CO₃ | DME/H₂O | 120 (MW) | 0.17 | 85 | Microwave irradiation significantly improves yield and reaction time.[2] |
| PdCl₂(dppf) | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | K₂CO₃ | Dioxane | 110 | 16 | Low | Undesired debromination was the major pathway.[3] |
| XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 2 | 95 | Effective for electron-deficient pyrazole halides.[4] |
| Pd(OAc)₂ / SPhos | 2-Chloropyrimidine | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | Highly effective for coupling of heteroaryl chlorides.[5] |
| Pd₂(dba)₃ / XPhos | 5-Bromo-1H-indole | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91 | Buchwald ligands are effective for a range of heteroaryl couplings.[1] |
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura coupling reactions are crucial for reproducibility. Below are representative experimental protocols adapted for the use of this compound with different palladium catalysts.
Protocol 1: General Procedure using Pd(PPh₃)₄ under Microwave Irradiation
This protocol is adapted from a procedure for the coupling of a pyrazole iodide with an arylboronic acid and is expected to be effective for the coupling of this compound with an aryl iodide or bromide.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (10:1 v/v)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the DME/H₂O solvent mixture.
-
Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)
This protocol is based on the successful coupling of a brominated dinitropyrazole with various boronic acids and is suitable for challenging couplings.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G2 (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, XPhos Pd G2, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Visualizations
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid: A Comprehensive Guide
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE). Boronic acid derivatives should be handled as hazardous waste and require careful management to mitigate potential risks.[1][2][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
The disposal of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]
-
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.
-
-
Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, weighing paper, and bench paper, should be collected in a designated, sealable container for solid hazardous waste.[3]
-
-
Liquid Waste Disposal:
-
Decontamination of Empty Containers:
-
Triple Rinse: Empty containers must be triple-rinsed with a suitable solvent in a chemical fume hood.[3]
-
Rinsate Collection: The first rinsate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[3]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's recycling or disposal protocols for laboratory glassware or plastic.[3]
-
-
Spill Management:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[2]
-
Containment: For solid spills, carefully sweep up the material and place it into a sealed, labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent like vermiculite or sand, and collect it in a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's specific guidelines.[1][2]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2]
-
Disposal Workflow Diagram
References
Personal protective equipment for handling (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
Essential Safety and Handling Guide for (4-(1H-Pyrazol-1-yl)phenyl)boronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with skin irritation, serious eye irritation or damage, and respiratory tract irritation[1].
| Identifier | Value |
| IUPAC Name | (4-pyrazol-1-ylphenyl)boronic acid[1] |
| CAS Number | 891270-35-2[1][2][3] |
| Molecular Formula | C₉H₉BN₂O₂[1][2][3] |
| Molecular Weight | 187.99 g/mol [1][2][3] |
| Appearance | Brown to beige solid or powder[3] |
| GHS Hazard Statements | H315: Causes skin irritation[1] |
| H318/H319: Causes serious eye damage/irritation[1] | |
| H335: May cause respiratory irritation[1] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Engineering Controls : All work must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[4][5]. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[4][5][6].
-
Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the supplier-specific SDS for this compound.
-
Assemble Personal Protective Equipment (PPE) : Gather all necessary PPE as detailed in the following section.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing[4][5][7]. | To protect eyes from dust, splashes, and accidental contact that can cause serious irritation or damage[4][5]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contaminated[4][5][8]. | To prevent skin contact and potential irritation[4]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes must be worn[4][5]. | To protect skin from accidental spills and contact[5]. |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required[4][5][7]. | To prevent irritation of the respiratory tract[1][4][5]. |
Handling Procedure
-
Donning PPE : Put on all required PPE before entering the designated handling area.
-
Chemical Transfer : Handle the solid compound carefully to avoid generating dust[5]. Use a spatula or other appropriate tools for transfers[5]. Keep the container tightly closed when not in use[5][6].
-
During Operation : Avoid all personal contact, including inhalation of dust or vapors[5]. Do not eat, drink, or smoke in the laboratory[4][8].
-
Post-Handling : After handling, thoroughly wash hands with soap and water[5][9]. Clean the work area to remove any residual chemical.
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][7][9]. |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[6][7][9]. |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6][7][9]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][9]. |
Disposal Plan
All waste generated from the use of this compound must be considered hazardous.
-
Waste Collection : Collect all chemical waste, including contaminated PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste[4]. Do not mix with other waste streams[8].
-
Disposal Regulations : Dispose of all chemical waste in strict accordance with federal, state, and local environmental regulations[4][8]. Do not pour waste down the drain or release it into the environment[4][10].
-
Spill Management :
-
Evacuate : Clear all non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust[4][7].
-
Collect : Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[6][7].
-
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [4-(1H-pyrazol-1-yl)phenyl]boronic acid - Anichem [anichemllc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
